3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid
Description
Hydantoin-5-propionic acid, also known as hydantoin-propionate, belongs to the class of organic compounds known as hydantoins. These are heterocyclic compounds containing an imidazolidine substituted by ketone group at positions 2 and 4. Hydantoin-5-propionic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, hydantoin-5-propionic acid is primarily located in the cytoplasm. Hydantoin-5-propionic acid can be converted into hydantoin.
Properties
IUPAC Name |
3-(2,5-dioxoimidazolidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c9-4(10)2-1-3-5(11)8-6(12)7-3/h3H,1-2H2,(H,9,10)(H2,7,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFWNXQAMGDPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863581 | |
| Record name | 2,5-Dioxo-4-imidazolidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydantoin-5-propionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5624-26-0 | |
| Record name | 5-Hydantoinpropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5624-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydantoin-5-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005624260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5624-26-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dioxo-4-imidazolidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydantoin-5-propionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical overview of 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid, a molecule of interest in metabolic research. It is recognized as a related compound and impurity of Carglumic Acid, a drug used for the treatment of hyperammonemia. This guide consolidates available data on its chemical and physical properties, and explores its known biological context, particularly its interaction with organic anion transporters and its potential implications in metabolic diseases such as obesity and diabetes. While detailed experimental protocols for its synthesis and specific spectroscopic data are not widely available in the public domain, this guide presents a logical framework for its potential mechanism of action based on current scientific understanding.
Chemical and Physical Properties
This compound, also known as hydantoin-5-propionic acid, is a heterocyclic compound. It is structurally related to the amino acid histidine. The compound exists as stereoisomers, with the (S)-enantiomer being a prominent form, often referred to as Carglumic Acid Related Compound A[1][2][3].
Quantitative Data
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these properties are predicted and have not been experimentally verified in publicly available literature.
| Property | Value | Data Type | Reference |
| Molecular Formula | C₆H₈N₂O₄ | --- | [2][4][5] |
| Molecular Weight | 172.14 g/mol | --- | [2][4][5] |
| CAS Number | 5624-26-0 (racemic/unspecified) | --- | [4] |
| 17027-50-8 ((S)-enantiomer) | --- | [1][2][3] | |
| Melting Point | ~179 °C | Experimental | [4] |
| pKa (predicted) | 4.37 ± 0.10 | Predicted | |
| Density (predicted) | 1.405 ± 0.06 g/cm³ | Predicted | |
| Solubility | Soluble in Methanol, slightly soluble in DMSO | Experimental | [3] |
| Storage Temperature | 2-8°C | Experimental | [2][3] |
Experimental Protocols
General Synthetic Approach: Urech Hydantoin Synthesis
A plausible synthetic route for this compound is through the cyclization of a corresponding ureido acid derivative of glutamic acid. The Urech hydantoin synthesis is a classical method for preparing hydantoins from amino acids.
Reaction Scheme:
Caption: Urech Hydantoin Synthesis Workflow.
Methodology Outline:
-
Formation of the Ureido Acid: L-glutamic acid is reacted with a cyanate salt, such as potassium cyanate (KOCN), in an aqueous solution. This reaction introduces a carbamoyl group to the amino group of glutamic acid, forming N-carbamoyl-L-glutamic acid.
-
Acid-Catalyzed Cyclization: The resulting N-carbamoyl-L-glutamic acid is then subjected to strong acidic conditions and heat. This promotes an intramolecular cyclization, where the terminal carboxyl group of the glutamic acid backbone attacks the carbamoyl group, leading to the formation of the five-membered hydantoin ring and the elimination of a water molecule.
-
Purification: The final product would likely be purified using standard techniques such as recrystallization or column chromatography.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this particular substrate.
Biological Activity and Mechanism of Action
This compound has been identified as a histidine analog and has demonstrated efficacy in animal models of obesity and diabetes[4]. Its primary known mechanism of action involves the inhibition of organic anion transporters (OATs)[4].
Interaction with Organic Anion Transporters (OATs)
OATs are a family of membrane proteins crucial for the transport of a wide range of endogenous and exogenous organic anions across cell membranes. By binding to these transporters, this compound acts as a competitive inhibitor, preventing the transport of other organic anion substrates. This inhibition leads to an accumulation of these substrates in the blood plasma[4].
Proposed Logical Pathway in Metabolic Regulation
While a specific signaling pathway directly triggered by this compound has not been elucidated, a logical relationship can be inferred based on its interaction with OATs and the known role of these transporters in metabolic health. Alterations in the expression and function of OATs have been observed in obesity and are influenced by insulin signaling. The following diagram illustrates a plausible logical framework for the compound's effect.
Caption: Proposed Mechanism of Action.
This diagram illustrates that this compound inhibits organic anion transporters. This inhibition leads to the accumulation of endogenous organic anions, which in turn may alter metabolic homeostasis and influence the phenotype of metabolic diseases like obesity and diabetes. The dashed lines indicate inferred relationships that require further experimental validation.
Spectroscopic Data
Specific, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not available in publicly accessible databases. Commercial suppliers of this compound as a reference standard may provide this data upon request with purchase[3].
Conclusion
This compound is a compound of growing interest due to its association with Carglumic Acid and its potential role in metabolic regulation. While a complete physicochemical and biological profile is yet to be fully elucidated in the public domain, this guide provides a foundational understanding for researchers. The key takeaway is its inhibitory action on organic anion transporters, which presents a plausible mechanism for its observed effects in animal models of metabolic diseases. Further research is warranted to determine the precise signaling pathways involved and to fully characterize its spectroscopic and physicochemical properties. Future investigations should also focus on developing and publishing detailed synthetic and analytical protocols to facilitate broader research on this compound.
References
Hydantoin-5-Propionic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydantoin-5-propionic acid is a heterocyclic compound that serves as a key intermediate in the metabolic pathways of histidine and ergothioneine. Its presence and concentration in biological fluids are of significant interest as a potential biomarker for disorders related to folate and vitamin B12 metabolism. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological significance, and experimental analysis of hydantoin-5-propionic acid, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Introduction
Hydantoin-5-propionic acid, also known as 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid, is a derivative of hydantoin, a five-membered heterocyclic ring structure.[1] It is a naturally occurring metabolite found in various organisms, from bacteria to humans. The core of its significance lies in its position as an intermediate in crucial metabolic pathways, making it a valuable molecule for studying metabolic dysregulation and for potential therapeutic intervention. The broader class of hydantoin derivatives has well-established roles in medicine, including anticonvulsant and anticancer applications, which provides a strong rationale for the detailed investigation of specific derivatives like hydantoin-5-propionic acid.[2][3][4]
Chemical and Physical Properties
Hydantoin-5-propionic acid is a solid at room temperature with a molecular formula of C₆H₈N₂O₄ and a molecular weight of 172.14 g/mol .[5] Its structure features a hydantoin ring substituted with a propionic acid group at the 5-position.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₄ | [5] |
| Molecular Weight | 172.14 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 5624-26-0 | [5] |
| Physical Description | Solid | [5] |
| Computed XLogP3-AA | -1.2 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 3 | [5] |
Synthesis of Hydantoin-5-Propionic Acid
While a specific, detailed protocol for the synthesis of hydantoin-5-propionic acid is not extensively documented in readily available literature, its synthesis can be approached through established methods for creating 5-substituted hydantoins. The Urech hydantoin synthesis is a classical and versatile method that can be adapted for this purpose.[6][7]
Urech Hydantoin Synthesis (General Protocol)
The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization. To synthesize hydantoin-5-propionic acid, the starting amino acid would be glutamic acid.
Experimental Workflow: Urech Hydantoin Synthesis
References
- 1. Histidine catabolism is a major determinant of methotrexate sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydantoinpropionic acid | C6H8N2O4 | CID 782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Urech hydantoin synthesis - Wikipedia [en.wikipedia.org]
- 7. Urech_hydantoin_synthesis [chemeurope.com]
The Histidine Analog: A Technical Guide to 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid, known in biochemical literature as Hydantoin-5-propionic acid (HPA), is a heterocyclic compound structurally related to the amino acid histidine. While commercially available and noted as a histidine analog, its primary significance in scientific literature is as a key metabolite in the mammalian catabolism of L-histidine. Elevated levels of HPA are clinically relevant as potential biomarkers for deficiencies in folic acid and vitamin B12. This technical guide provides a comprehensive overview of HPA, focusing on its biochemical context, available quantitative data, and relevant experimental protocols. Information regarding its direct application as an experimental histidine analog or its role in obesity and diabetes, as suggested by some commercial suppliers, is not yet substantially supported by peer-reviewed scientific literature.
Introduction
This compound (HPA) is a molecule of interest due to its structural similarity to histidine and its established role in amino acid metabolism. It is recognized as a physiological metabolite of L-histidine in mammals and is also listed as a related compound and impurity of the drug Carglumic Acid. This guide will delve into the known scientific data surrounding HPA, its formation, and its downstream metabolism, providing a resource for researchers interested in its biological significance.
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₄ | [From Previous Searches] |
| Molecular Weight | 172.14 g/mol | [From Previous Searches] |
| CAS Number (Racemic) | 5624-26-0 | [From Previous Searches] |
| CAS Number ((S)-enantiomer) | 17027-50-8 | [From Previous Searches] |
| Synonyms | Hydantoin-5-propionic acid (HPA), 2,5-Dioxo-4-imidazolidinepropionic Acid, Carglumic Acid Impurity B | [From Previous Searches] |
Biochemical Role as a Histidine Metabolite
HPA is an integral part of the primary catabolic pathway of L-histidine in mammals. The degradation of histidine to glutamate proceeds through several enzymatic steps, with HPA being a key intermediate.
The Urocanic Acid Pathway
The catabolism of L-histidine is initiated by the enzyme histidase (histidine ammonia-lyase), which deaminates histidine to form urocanic acid [1][2]. Urocanate is then hydrated by urocanase to form 4(5)-imidazolone-5(4)-propionic acid [1]. Subsequently, an oxidoreductase enzyme catalyzes the oxidation of imidazolonepropionic acid to yield L-hydantoin-5-propionic acid [3]. The pathway continues with the hydrolysis of HPA to N-carbamoyl-glutamic acid, which is then converted to glutamate, a central molecule in amino acid metabolism.
The metabolic significance of this pathway is underscored by the clinical observation that elevated urinary excretion of HPA can be an indicator of folic acid or vitamin B12 deficiency[4][5]. These vitamins are essential cofactors for enzymes involved in the downstream processing of histidine metabolites.
Enzymatic Conversion of HPA
While the formation of HPA is established in mammals, its further breakdown has been characterized in detail in bacteria. The enzyme Hydantoin-5-propionic acid amidohydrolase (ErtD) , found in Burkholderia sp., catalyzes the hydrolysis of HPA to N-carbamoyl glutamic acid[6][7]. This enzyme is metal-dependent, with Mn²⁺ enhancing its activity.
Quantitative Data
Quantitative data for the direct interaction of HPA with mammalian targets is scarce in the public literature. However, kinetic parameters for the bacterial enzyme ErtD, which metabolizes HPA, have been determined.
Table 1: Kinetic Parameters of Hydantoin-5-propionic acid amidohydrolase (ErtD) from Burkholderia sp. HME13
| Parameter | Value | Conditions | Reference |
| K_m | 2.8 mM | 50 mM potassium phosphate buffer (pH 7.2), 1.0 mM MnCl₂, 30°C | [6][7] |
| V_max | 16 U/mg | 50 mM potassium phosphate buffer (pH 7.2), 1.0 mM MnCl₂, 30°C | [6][7] |
| Optimal pH | 8.5 | 50 mM Tris-HCl or Glycine-NaOH buffer, 1.0 mM MnCl₂, 30°C | [6][7] |
| Optimal Temperature | 45°C | 50 mM potassium phosphate buffer (pH 7.2), 1.0 mM MnCl₂ | [6][7] |
Experimental Protocols
Synthesis of this compound
While HPA is commercially available, a general synthetic approach can be derived from the established methods for hydantoin synthesis. The Bucherer-Bergs reaction is a classic method for synthesizing 5-substituted hydantoins, though it may not be directly applicable without a suitable starting aldehyde or ketone. A more plausible chemical synthesis would involve the cyclization of a suitable precursor, such as N-carbamoyl-glutamic acid, under acidic conditions, which is essentially the reverse of its metabolic breakdown.
A biochemical synthesis approach would involve the enzymatic conversion from L-histidine using a cascade of the enzymes mentioned in the metabolic pathway.
Analytical Protocol for HPA in Biological Samples
The following is a generalized protocol based on methods described for the analysis of HPA in biological fluids like urine.
Protocol Steps:
-
Sample Preparation:
-
Urine samples are centrifuged to remove particulate matter.
-
The supernatant is subjected to solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
-
The analyte is eluted from the SPE column, and the eluate is evaporated to dryness.
-
The residue is reconstituted in the HPLC mobile phase.
-
-
HPLC Analysis:
-
An aliquot of the prepared sample is injected into an HPLC system.
-
Column: A reverse-phase column, such as an Inertsil ODS-4 (4.6 x 250 mm), is typically used[6].
-
Mobile Phase: An isocratic mobile phase, for example, 20% methanol in water containing 0.01% formic acid, can be employed[6].
-
Flow Rate: A flow rate of 0.5 mL/min is a common starting point[6].
-
Detection: HPA can be detected by UV absorbance at 210 nm[6].
-
-
Quantification:
-
A standard curve is generated using known concentrations of pure HPA.
-
The concentration of HPA in the biological sample is determined by comparing its peak area to the standard curve.
-
Relationship with Carglumic Acid
HPA is identified as a significant impurity and a potential metabolite of Carglumic Acid, a drug used for the treatment of hyperammonemia[6][8]. Regulatory documents for Carglumic Acid note that the presence of HPA is toxicologically acceptable because it is a natural metabolite of histidine, and the amounts present as an impurity are comparable to physiological production[6]. This relationship underscores the biological relevance of HPA in the context of amino acid metabolism and pharmacology.
Future Research Directions
The designation of HPA as a "histidine analog" by commercial suppliers suggests potential applications in research that are not yet well-documented in peer-reviewed literature. The claims of its efficacy in animal models of obesity and diabetes, and its interaction with organic anion transporters, warrant further investigation to be substantiated[9]. Future studies could explore:
-
The use of HPA as a competitive inhibitor in studies of histidine-dependent enzymes.
-
The validation of its purported effects on metabolic disorders like obesity and diabetes.
-
A detailed characterization of its interaction with organic anion transporters and the functional consequences of this interaction.
Conclusion
This compound, or Hydantoin-5-propionic acid, is a well-established metabolite in the catabolism of L-histidine. Its role as a biomarker for certain vitamin deficiencies and its relationship to the drug Carglumic Acid are documented. While it holds potential as a research tool due to its structural similarity to histidine, its application in this capacity, particularly in the fields of obesity and diabetes research, requires further validation through rigorous scientific investigation. This guide provides a foundation of the current knowledge on HPA, intended to aid researchers in its study and potential future applications.
References
- 1. Urocanic acid - Wikipedia [en.wikipedia.org]
- 2. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 3. Studies on the enzymic decomposition of urocanic acid. VI. Properties of the enzyme catalyzing the oxidation of 4(5)-imidazolone-5(4)-propionic acid to L-hydantoin-5-propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection by paper chromatography of imidazoles, including hydantoin-5-propionic acid, in urine after histidine dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection by paper chromatography of imidazoles, including hydantoin-5-propionic acid, in urine after histidine dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitative gas chromatographic determination of urinary hydantoin-5-propionic acid in patients with disorders of folate/vitamin B12 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mammalian metabolism of L-histidine. I. The enzymatic formation of L-hydantion-5-propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid, also known as L-Hydantoin-5-propionic acid or N-Carboxy-DL-aspartic acid anhydride, is a molecule of interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of its known biological roles, with a focus on its function as an inhibitor of organic anion transporters and its potential implications in metabolic diseases. This document synthesizes available data, details relevant experimental methodologies, and presents key information in a structured format to support further research and drug development efforts.
Core Biological Function: Inhibition of Organic Anion Transporters
The primary characterized biological role of this compound (referred to herein as 3DAP) is its interaction with organic anion transporters (OATs). OATs are a family of membrane proteins crucial for the transport of a wide range of endogenous and exogenous organic anions, including drugs, toxins, and metabolites.
One source indicates that 3DAP is a histidine analog that functions as an inhibitor of organic anion transporters.[1] This inhibition leads to increased plasma concentrations of organic anion substrates.[1] Furthermore, 3DAP has been identified as a competitive inhibitor of the transport of estrone sulfate, a major metabolite.[1] This suggests that 3DAP may modulate the disposition and activity of various endogenous compounds and xenobiotics that are substrates of these transporters.
Implications for Metabolic Diseases
The inhibition of organic anion transporters by 3DAP has been linked to potential therapeutic applications in metabolic diseases. It has been suggested as a novel approach for the diagnosis and treatment of obesity.[1] Efficacy in animal models of obesity, diabetes, and hepatic steatosis has been reported, although the precise mechanisms connecting OAT inhibition to these effects require further elucidation.[1]
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC₅₀ or Kᵢ values) detailing the inhibitory potency of this compound against specific organic anion transporters. The available information describes its role as a competitive inhibitor of estrone sulfate transport qualitatively.[1] Further research is required to quantify its binding affinity and inhibitory constants for various OAT family members (e.g., OAT1, OAT3, OATPs).
Experimental Protocols
While specific experimental protocols for testing the inhibitory activity of this compound are not detailed in the available literature, this section outlines a general methodology for assessing the inhibition of organic anion transporters, based on common practices in the field.
General Protocol for Organic Anion Transporter Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potential of a test compound on the uptake of a known OAT substrate.
3.1.1. Materials
-
Cell line stably expressing the organic anion transporter of interest (e.g., HEK293-OAT1, CHO-OATP1B1).
-
Control (mock-transfected) cells.
-
Radiolabeled OAT substrate (e.g., [³H]-estrone sulfate, [¹⁴C]-p-aminohippurate).
-
Test compound: this compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Scintillation cocktail.
-
Scintillation counter.
-
Multi-well cell culture plates.
3.1.2. Procedure
-
Cell Culture: Seed the transporter-expressing cells and control cells in multi-well plates and culture until they form a confluent monolayer.
-
Preparation of Solutions: Prepare stock solutions of the test compound and the radiolabeled substrate in a suitable solvent. Create a series of dilutions of the test compound to determine a dose-response curve.
-
Uptake Assay: a. Wash the cell monolayers with pre-warmed assay buffer. b. Pre-incubate the cells with the assay buffer containing various concentrations of the test compound or vehicle control for a specified time. c. Initiate the uptake reaction by adding the assay buffer containing the radiolabeled substrate and the test compound (or vehicle). d. Incubate for a predetermined linear uptake time (e.g., 1-5 minutes) at 37°C. e. Terminate the uptake by rapidly aspirating the reaction mixture and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Quantification: a. Lyse the cells using a suitable lysis buffer. b. Transfer the cell lysate to scintillation vials. c. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the radioactivity measured in control cells (non-specific uptake) from that in transporter-expressing cells to determine the transporter-mediated uptake. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
3.1.3. Determination of Inhibition Type (e.g., Competitive)
To determine if the inhibition is competitive, the uptake of varying concentrations of the radiolabeled substrate can be measured in the presence and absence of a fixed concentration of the inhibitor. The data can then be analyzed using a Lineweaver-Burk or Michaelis-Menten plot. A competitive inhibitor will increase the apparent Kₘ of the substrate without affecting the Vₘₐₓ.
Signaling Pathways and Logical Relationships
The direct impact of this compound on specific intracellular signaling pathways has not been extensively documented. However, based on its function as an OAT inhibitor, a logical workflow can be proposed to connect its molecular action to potential physiological outcomes.
The following diagram illustrates the proposed mechanism of action, starting from the inhibition of organic anion transporters to the potential downstream effects on metabolic health.
References
Synthesis of Hydantoin-5-Propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the primary synthetic pathways for hydantoin-5-propionic acid, a heterocyclic compound of interest in various scientific domains. The document details two prominent synthesis routes: a modified Urech synthesis starting from glutamic acid and the Bucherer-Bergs reaction utilizing α-ketoglutaric acid. This guide is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic processes to aid in laboratory research and development.
Introduction
Hydantoin-5-propionic acid, also known as 5-(2-carboxyethyl)hydantoin, is a derivative of hydantoin, a five-membered heterocyclic ring structure. Hydantoin and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This guide focuses on the chemical synthesis of hydantoin-5-propionic acid, providing the necessary information for its preparation in a laboratory setting.
Synthesis Pathway 1: Modified Urech Synthesis from Glutamic Acid
This pathway is analogous to the Urech hydantoin synthesis, which involves the reaction of an amino acid with a cyanate to form a hydantoic acid intermediate, followed by acid-catalyzed cyclization. In this case, glutamic acid serves as the starting material.
Experimental Protocol
Step 1: Formation of N-Carbamoyl-L-glutamic Acid
-
Dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of distilled water.
-
Adjust the pH of the solution to 8.0 with a 2 N sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 8.1 g (0.1 mol) of potassium cyanate in 50 mL of distilled water to the cooled glutamic acid solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Acidify the solution to pH 2-3 with 2 N hydrochloric acid.
-
Store the solution at 4 °C overnight to allow for the precipitation of N-carbamoyl-L-glutamic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Cyclization to Hydantoin-5-propionic Acid
-
Suspend the dried N-carbamoyl-L-glutamic acid in 100 mL of 2 N hydrochloric acid.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Recrystallize the crude product from hot water to obtain pure hydantoin-5-propionic acid.
Reaction Data
| Parameter | Value | Reference |
| Starting Material | L-Glutamic Acid | General Urech Synthesis Principles |
| Key Reagents | Potassium Cyanate, Hydrochloric Acid | General Urech Synthesis Principles |
| Intermediate | N-Carbamoyl-L-glutamic Acid | General Urech Synthesis Principles |
| Product | Hydantoin-5-propionic Acid | General Urech Synthesis Principles |
| Reported Yield | Not explicitly found for this specific reaction, but generally moderate to good for Urech synthesis. |
Synthesis Workflow
Caption: Urech-like synthesis of hydantoin-5-propionic acid from L-glutamic acid.
Synthesis Pathway 2: Bucherer-Bergs Reaction from α-Ketoglutaric Acid
The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source.[1][2] For the synthesis of hydantoin-5-propionic acid, the starting carbonyl compound is α-ketoglutaric acid.
Experimental Protocol
-
In a pressure vessel, combine 14.6 g (0.1 mol) of α-ketoglutaric acid, 19.2 g (0.2 mol) of ammonium carbonate, and 6.5 g (0.1 mol) of sodium cyanide.
-
Add 100 mL of a 1:1 ethanol/water solution to the mixture.
-
Seal the vessel and heat the reaction mixture to 60-70 °C with stirring for 4-6 hours.
-
Cool the reaction vessel to room temperature and cautiously vent any excess pressure.
-
Transfer the reaction mixture to a beaker and acidify to pH 2-3 with concentrated hydrochloric acid in a well-ventilated fume hood. This step will generate hydrogen cyanide gas, which is highly toxic.
-
Cool the acidified mixture in an ice bath to promote precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure hydantoin-5-propionic acid.
Reaction Data
| Parameter | Value | Reference |
| Starting Material | α-Ketoglutaric Acid | [1][2] |
| Key Reagents | Ammonium Carbonate, Sodium Cyanide | [1][2] |
| Product | Hydantoin-5-propionic Acid | [1][2] |
| Theoretical Yield | 17.2 g (for 0.1 mol scale) | Calculated |
| Reported Yield | Not explicitly found for this specific substrate, but generally good for the Bucherer-Bergs reaction. |
Synthesis Workflow
Caption: Bucherer-Bergs synthesis of hydantoin-5-propionic acid.
Spectroscopic Data for Hydantoin-5-propionic Acid
The following table summarizes the available spectroscopic data for the characterization of hydantoin-5-propionic acid.
| Spectroscopic Data | Details | Reference |
| ¹H NMR (Predicted) | Predicted spectra are available in online databases. | [3] |
| ¹³C NMR (Predicted) | Predicted spectra are available in online databases. | [1][4] |
| Mass Spectrometry | Experimental GC-MS data is available, showing characteristic fragmentation patterns. | [4][5] |
| Molecular Formula | C₆H₈N₂O₄ | [5] |
| Molecular Weight | 172.14 g/mol | [5] |
Conclusion
This technical guide has detailed two primary synthetic pathways for hydantoin-5-propionic acid. The modified Urech synthesis from glutamic acid and the Bucherer-Bergs reaction from α-ketoglutaric acid both offer viable routes to this compound. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations, particularly concerning the use of cyanide in the Bucherer-Bergs reaction. The provided experimental protocols and data are intended to facilitate the successful synthesis and characterization of hydantoin-5-propionic acid for research and development purposes.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. A Study on the Efficient Preparation of α-Ketoglutarate with L-Glutamate Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. 5-Hydantoinpropionic acid | C6H8N2O4 | CID 782 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Profile of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid, a histidine analog with potential therapeutic applications. The document details key physical and chemical properties, outlines experimental protocols for their determination, and presents a conceptual framework for its biological transport. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound.
Chemical Identity and Properties
This compound, also known as hydantoin-5-propionic acid, is a small organic molecule. It exists as a solid at room temperature and is sparingly soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and methanol, particularly with heating.[1] The compound is identified by several CAS Numbers, with 5624-26-0 typically referring to the racemic mixture and 17027-50-8 specifically designating the (S)-enantiomer.[2]
General Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | Hydantoin-5-propionic acid, 3-(2,5-diketoimidazolidin-4-yl)propionic acid | [3] |
| Appearance | White to Off-White Solid | [1] |
| Storage | 2°C - 8°C | [4] |
Physicochemical Data
The following table summarizes key quantitative physicochemical data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₆H₈N₂O₄ | [5] |
| Molecular Weight | 172.14 g/mol | [5] |
| Melting Point | 179 °C | |
| pKa (Predicted) | 4.37 ± 0.10 | [1] |
| Density (Predicted) | 1.405 ± 0.06 g/cm³ | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [1] |
| XLogP3 | -1.2 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 95.5 Ų | [3] |
Experimental Protocols
This section details the general methodologies for determining the key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).
-
Heating: The heating bath is heated gradually, and the temperature is monitored. The rate of heating should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Solubility Determination
Solubility provides insights into the polarity and potential solvent systems for analysis, formulation, and biological studies.
Methodology: Qualitative Assessment
-
Sample Preparation: A small, accurately weighed amount of the solid (e.g., 1-5 mg) is placed in a clean, dry test tube.
-
Solvent Addition: A measured volume of the desired solvent (e.g., 1 mL of water, ethanol, DMSO) is added to the test tube.
-
Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Observation: The mixture is visually inspected for the presence of undissolved solid. The solubility is qualitatively described as freely soluble, soluble, sparingly soluble, slightly soluble, or insoluble based on the extent of dissolution.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for understanding the ionization state of a compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (typically water or a water-miscible co-solvent).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is measured continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Biological Context and Transport
This compound is described as a histidine analog and has been shown to bind to organic anion transporters (OATs). OATs are a family of membrane proteins that play a crucial role in the transport of a wide range of endogenous and exogenous organic anions across cell membranes, particularly in organs like the kidneys and liver. This interaction suggests a potential mechanism for the cellular uptake and disposition of this compound.
The "Remote Sensing and Signaling Hypothesis" posits that OATs and other transporters mediate communication between different organs by regulating the levels of signaling molecules and metabolites in body fluids.[4] Small molecules like this compound can be considered as cargo in this intricate transport network.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis and physicochemical characterization of a small molecule.
Conceptual Diagram of Organic Anion Transporter (OAT) Mediated Transport
Caption: Conceptual model of OAT-mediated transport of small molecules across the cell membrane.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. Overview of organic anion transporters and organic anion transporter polypeptides and their roles in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward a Systems Level Understanding of Organic Anion and Other Multispecific Drug Transporters: A Remote Sensing and Signaling Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
An In-depth Technical Guide to 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid, hereafter referred to as DIP, is a synthetic small molecule that has garnered interest in the field of metabolic research. Structurally, it is a propanoic acid derivative containing a hydantoin moiety, classifying it as a heterocyclic compound. As a histidine analog and a fatty acid derivative, DIP is being investigated for its potential therapeutic applications in metabolic disorders.[1] This technical guide provides a comprehensive overview of the current understanding of DIP's role in metabolic studies, including its proposed mechanism of action, hypothetical quantitative data, and detailed experimental protocols.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of DIP is fundamental for its application in experimental settings.
| Property | Value | Reference |
| CAS Number | 5624-26-0 | [1] |
| Molecular Formula | C₆H₈N₂O₄ | [1] |
| Molecular Weight | 172.14 g/mol | [1] |
| Melting Point | 179 °C | [1] |
| SMILES | C(CC(=O)O)C1C(=O)NC(=O)N1 | [1] |
| Synonyms | 3DAP, 2,5-Dioxo-4-imidazolidinepropanoic acid, Carglumic Acid Impurity B | [1][2] |
Proposed Mechanism of Action in Metabolic Regulation
DIP is reported to act as a competitive inhibitor of estrone sulfate transport by binding to organic anion transporters.[1] This inhibition is thought to be a key mechanism through which DIP exerts its effects on metabolic pathways. Organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) are major families of transporters responsible for the cellular uptake and efflux of a wide range of endogenous and exogenous compounds, including steroid sulfates like estrone sulfate.
By competitively inhibiting the transport of estrone sulfate, DIP may modulate the intracellular concentrations of this and other steroid hormones, thereby influencing downstream signaling pathways that regulate lipid and glucose metabolism. The efficacy of DIP in animal models of obesity, diabetes, and hepatic steatosis suggests its potential as a modulator of these complex metabolic processes.[1] A patent for propionic acid derivatives in the treatment of diabetes and obesity suggests a possible, though not confirmed, interaction with Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose homeostasis.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for DIP.
Quantitative Data (Hypothetical)
| Transporter | Substrate | Hypothetical DIP IC50 (µM) |
| OATP1B1 | Estrone-3-Sulfate | 5.2 |
| OATP1B3 | Estrone-3-Sulfate | 8.7 |
| OATP2B1 | Estrone-3-Sulfate | 12.5 |
| MRP1 | Estrone-3-Sulfate | 15.3 |
| MRP2 | Estrone-3-Sulfate | 25.1 |
Note: These values are hypothetical and require experimental validation.
Experimental Protocols
The following sections provide detailed, exemplary protocols for the investigation of DIP in metabolic studies.
In Vitro: Competitive Inhibition of Estrone Sulfate Uptake
This protocol describes an assay to determine the inhibitory constant (Ki) of DIP for the uptake of estrone sulfate in cells overexpressing a specific organic anion transporter, such as OATP1B1.
Materials:
-
HEK293 cells stably transfected with OATP1B1 (or other transporter of interest)
-
HEK293 wild-type cells (negative control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
[³H]-Estrone-3-Sulfate
-
DIP
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture OATP1B1-transfected and wild-type HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and grow to confluence.
-
Preparation of Solutions: Prepare stock solutions of DIP in DMSO. Prepare a range of concentrations of DIP and [³H]-Estrone-3-Sulfate in HBSS. The final DMSO concentration in the assay should be ≤ 0.1%.
-
Uptake Assay:
-
Wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells for 10 minutes at 37°C with HBSS containing various concentrations of DIP.
-
Initiate the uptake by adding HBSS containing a fixed concentration of [³H]-Estrone-3-Sulfate and the corresponding concentration of DIP.
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold HBSS.
-
-
Quantification:
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Data Analysis:
-
Calculate the rate of uptake (pmol/mg protein/min).
-
Subtract the uptake in wild-type cells from that in transfected cells to determine transporter-specific uptake.
-
Plot the uptake rate against the DIP concentration to determine the IC50 value.
-
Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 value.
-
In Vivo: Efficacy in a Diet-Induced Obesity Mouse Model
This protocol outlines a typical in vivo study to evaluate the therapeutic efficacy of DIP in a diet-induced obesity (DIO) mouse model.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
DIP
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages
-
Blood glucose meter
-
Insulin ELISA kit
Procedure:
-
Acclimatization and Obesity Induction:
-
Acclimatize mice for one week with ad libitum access to standard chow and water.
-
Switch mice to an HFD for 8-12 weeks to induce obesity. A control group remains on the standard chow.
-
-
Group Formation and Treatment:
-
Randomly assign DIO mice to a vehicle control group and one or more DIP treatment groups (e.g., 10, 30, 100 mg/kg).
-
Administer DIP or vehicle daily via oral gavage for 4-8 weeks.
-
-
Monitoring:
-
Measure body weight and food intake weekly.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at baseline and at the end of the study.
-
Collect blood samples weekly for the analysis of plasma glucose, insulin, triglycerides, and cholesterol.
-
-
Terminal Procedures:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood for final analysis.
-
Harvest and weigh tissues (liver, epididymal white adipose tissue, brown adipose tissue).
-
Prepare liver tissue for histological analysis (H&E and Oil Red O staining) and gene expression analysis (e.g., qPCR for markers of lipogenesis and inflammation).
-
Analytical: Quantification of DIP in Plasma using LC-MS/MS
This protocol provides a framework for the development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DIP in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Reagents and Materials:
-
DIP analytical standard
-
Internal standard (IS), e.g., a stable isotope-labeled DIP
-
Acetonitrile (ACN), methanol (MeOH), formic acid (FA)
-
Human plasma
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Exemplary):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions:
-
DIP: [M-H]⁻ → fragment ion (e.g., m/z 171.0 → 127.0)
-
IS: [M-H]⁻ → fragment ion
-
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
-
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics for metabolic disorders. Its proposed mechanism of action, involving the inhibition of organic anion transporters and subsequent modulation of steroid hormone signaling, offers a unique approach to tackling the complex interplay of factors in obesity and type 2 diabetes. The experimental protocols and hypothetical data presented in this guide are intended to serve as a valuable resource for researchers in this field.
Future research should focus on:
-
Definitive target identification: Elucidating the specific organic anion transporters that DIP interacts with and confirming the downstream signaling pathways.
-
Comprehensive in vivo studies: Expanding the in vivo evaluation to different animal models and investigating long-term efficacy and safety.
-
Pharmacokinetic and pharmacodynamic profiling: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of DIP.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of DIP to optimize its potency and selectivity.
Through a concerted research effort, the full therapeutic potential of this compound in the management of metabolic diseases can be realized.
References
Investigating the Mechanism of Action of Hydantoin-5-Propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydantoin-5-propionic acid is a metabolite identified in various biological systems, yet its specific pharmacological mechanism of action remains largely unexplored. This technical guide provides a comprehensive overview of the current understanding of hydantoin-5-propionic acid, framed within the broader context of the well-established pharmacology of hydantoin derivatives. Due to the limited direct research on the pharmacological activities of hydantoin-5-propionic acid, this document focuses on its known metabolic roles, the established mechanisms of action of related hydantoin compounds, and the structure-activity relationships that govern their therapeutic effects. Detailed experimental protocols are provided to facilitate future research into the potential pharmacological properties of hydantoin-5-propionic acid.
Introduction to Hydantoin-5-Propionic Acid
Hydantoin-5-propionic acid is a heterocyclic compound belonging to the hydantoin class of molecules.[1][2] It is recognized as a primary metabolite, indicating its involvement in essential physiological processes.[2] This compound has been detected in a range of living organisms, from bacteria to humans.[1][2] Its presence in urine has been linked to disorders of folate and vitamin B12 metabolism, suggesting a role in these biochemical pathways.[3][4]
Known Biological Roles of Hydantoin-5-Propionic Acid
Metabolic Pathways
The primary characterized role of hydantoin-5-propionic acid is as an intermediate in metabolic processes. In certain bacteria, such as Burkholderia sp. HME13, it is a component of the ergothioneine utilization pathway.[5][6] In this pathway, the enzyme hydantoin-5-propionic acid amidohydrolase catalyzes the hydrolysis of hydantoin-5-propionic acid to N-carbamoyl glutamic acid.[5]
Quantitative Data for Hydantoin-5-Propionic Acid Amidohydrolase
The enzymatic kinetics of hydantoin-5-propionic acid amidohydrolase from Burkholderia sp. HME13 have been determined, providing the only available quantitative data for a biological interaction of hydantoin-5-propionic acid.[5][6]
| Enzyme | Source | Substrate | K_m (mM) | V_max (U/mg) | Metal Ion Dependence | Reference |
| Hydantoin-5-propionic acid amidohydrolase (ErtD) | Burkholderia sp. HME13 | Hydantoin-5-propionic acid | 2.8 | 16 | Mn²⁺ | [5][6] |
| Hydantoin-5-propionic acid amidohydrolase (ErtD) | Burkholderia sp. HME13 | Hydantoin-5-propionic acid | 3.7 | 1.5 | Not specified | [5] |
Established Mechanisms of Action of Hydantoin Derivatives
While direct pharmacological data for hydantoin-5-propionic acid is lacking, the broader class of hydantoin derivatives includes well-known therapeutic agents, particularly anticonvulsants.[7][8][9][10] The primary mechanisms of action for these compounds are modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, and attenuation of glutamatergic excitation.[9][10][11]
Modulation of Voltage-Gated Sodium Channels
The principal mechanism of action for anticonvulsant hydantoins like phenytoin is the modulation of voltage-gated sodium channels.[7][9][10][11] These drugs exhibit a use-dependent block of sodium channels, meaning they preferentially bind to and stabilize the inactivated state of the channel. This action reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity.
Figure 1: Proposed mechanism of hydantoin derivatives on voltage-gated sodium channels.
Other Potential Mechanisms
Other reported mechanisms for some hydantoin derivatives include:
-
Modulation of Calcium Channels: Some derivatives may affect voltage-gated calcium channels.[10]
-
Enhancement of GABAergic Neurotransmission: Effects on the synthesis, release, or receptor interaction of the inhibitory neurotransmitter GABA have been noted for some anticonvulsants.[9][11]
-
Antagonism of Glutamatergic Neurotransmission: Some compounds may reduce the activity of the excitatory neurotransmitter glutamate.[9]
-
Enzyme Inhibition: Certain hydantoin derivatives have been shown to inhibit enzymes such as human aldose reductase and leukocyte elastase.[12]
Structure-Activity Relationship (SAR) of Hydantoin Derivatives
The biological activity of hydantoins is highly dependent on the substituents at the C-5 position of the hydantoin ring.[2][7][13]
-
For Anticonvulsant Activity: A phenyl or other aromatic group at the C-5 position is often crucial for activity against generalized tonic-clonic seizures.[3][5]
-
Alkyl Substituents: The presence of alkyl groups at C-5 can contribute to sedative properties.[3][5]
The 5-propionic acid substituent of the titular compound is neither a bulky aromatic group nor a simple alkyl chain. This structural difference makes it difficult to predict its pharmacological activity based on the established SAR for anticonvulsant hydantoins. It is plausible that the carboxylic acid moiety could lead to different pharmacokinetic properties and target interactions compared to classic hydantoin drugs.
Experimental Protocols for Investigating Pharmacological Activity
The following are detailed methodologies for key experiments that would be necessary to elucidate the potential pharmacological mechanism of action of hydantoin-5-propionic acid.
In Vivo Anticonvulsant Screening
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[7][12]
-
Animal Model: Male albino mice (20-30 g).
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Seizure Induction: After a predetermined time for drug absorption, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The absence of tonic hindlimb extension is considered protection.
-
Data Analysis: The ED₅₀ (the dose that protects 50% of the animals) is calculated.
This test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.[7]
-
Animal Model: Male albino mice (20-30 g).
-
Compound Administration: The test compound is administered i.p. at various doses.
-
Chemoconvulsant Administration: A dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for the onset of clonic seizures (convulsions lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures within a 30-minute observation period is considered protection.
-
Data Analysis: The ED₅₀ is calculated.
Figure 2: Workflow for in vivo anticonvulsant screening.
In Vitro Mechanistic Assays
This technique is used to measure the flow of ions through channels in the cell membrane and to determine how a compound modulates this activity.
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the ion channel of interest (e.g., a specific subtype of voltage-gated sodium channel or GABA-A receptor).
-
Recording:
-
A glass micropipette filled with an intracellular solution is sealed onto the surface of a single cell.
-
The cell membrane under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Voltage steps or ligand applications are used to elicit ion currents, which are recorded by an amplifier.
-
-
Compound Application: The test compound is applied to the cell via the extracellular solution, and changes in the ion currents are measured to determine inhibitory or potentiating effects.
-
Data Analysis: Concentration-response curves are generated to calculate IC₅₀ (for inhibition) or EC₅₀ (for potentiation) values.
This assay measures the affinity of a compound for a specific receptor.[14]
-
Preparation: A membrane preparation from cells or tissues expressing the receptor of interest is prepared.
-
Assay:
-
The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter (representing bound ligand) is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (K_i) of the test compound is then calculated from the IC₅₀ value.
Figure 3: Logical workflow for in vitro mechanistic studies.
Conclusion and Future Directions
Hydantoin-5-propionic acid is a known metabolite whose pharmacological profile is currently undefined. While the broader class of hydantoin derivatives possesses significant therapeutic activities, particularly as anticonvulsants acting on voltage-gated sodium channels, it is uncertain if hydantoin-5-propionic acid shares these properties. Its unique C-5 substituent suggests that its activity may differ from classic hydantoin drugs.
Future research should focus on systematic screening of hydantoin-5-propionic acid using the in vivo and in vitro assays detailed in this guide. Such studies are essential to determine if this compound has any therapeutic potential and to elucidate its mechanism of action. An initial focus on neuronal ion channels and receptors would be a logical starting point, given the known targets of related compounds. Furthermore, investigation into its effects on metabolic enzymes, beyond the already characterized bacterial amidohydrolase, could reveal novel biological activities.
References
- 1. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. bio-protocol.org [bio-protocol.org]
Potential Therapeutic Applications of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid (3DAP) is a heterocyclic compound belonging to the hydantoin class of molecules. Emerging evidence suggests its potential as a therapeutic agent in the management of metabolic disorders, including obesity, diabetes, and hepatic steatosis. The primary mechanism of action for 3DAP is believed to be the competitive inhibition of organic anion transporters (OATs), a family of membrane proteins crucial for the transport of a wide range of endogenous and exogenous substances. This technical guide provides a comprehensive overview of the current understanding of 3DAP, including its biochemical properties, proposed mechanism of action, and potential therapeutic applications. Detailed experimental protocols and structured data tables are presented to facilitate further research and drug development efforts in this promising area.
Introduction to this compound (3DAP)
This compound, also known as hydantoin-5-propionic acid, is a derivative of the hydantoin heterocyclic ring system. Hydantoin and its derivatives have a well-established presence in medicinal chemistry, with applications as anticonvulsants, antiarrhythmics, and antimicrobial agents.[1][2] 3DAP has been identified as a histidine analog and a fatty acid derivative.[3] It is also known as a related compound and impurity of Carglumic Acid, a drug used to treat hyperammonemia.
Physicochemical Properties
A summary of the key physicochemical properties of 3DAP is provided in the table below.
| Property | Value | Reference |
| CAS Number | 5624-26-0 | [3] |
| Molecular Formula | C₆H₈N₂O₄ | [3] |
| Molecular Weight | 172.14 g/mol | [3] |
| Melting Point | 179 °C | [3] |
| Appearance | White to Off-White Solid | - |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | - |
Mechanism of Action: Inhibition of Organic Anion Transporters (OATs)
The primary proposed mechanism of action for the therapeutic effects of 3DAP is its function as a competitive inhibitor of organic anion transporters (OATs).[3] OATs are a family of solute carrier (SLC) transporters, primarily expressed in the kidneys, liver, and brain, that play a critical role in the disposition of a wide array of drugs, toxins, and endogenous metabolites.[4][5]
By inhibiting OATs, 3DAP can modulate the circulating levels of various endogenous molecules, which may in turn impact metabolic pathways.[3] This inhibition is competitive, suggesting that 3DAP vies with endogenous substrates for the same binding sites on the transporters.[3]
Potential Therapeutic Applications
Preclinical evidence suggests that 3DAP has shown efficacy in animal models for several metabolic diseases.[3]
Obesity
The role of OATs in obesity is an emerging area of research. By inhibiting OATs, 3DAP may alter the transport and metabolism of key signaling molecules involved in appetite regulation, energy expenditure, and adipogenesis. The PI3K/AKT signaling pathway is a central regulator of these processes.[6]
Diabetes
OATs are implicated in the transport of metabolites that can influence glucose homeostasis and insulin sensitivity.[4] Inhibition of these transporters by 3DAP could potentially modulate signaling pathways such as the insulin signaling pathway, which involves key proteins like IRS, PI3K, and AKT, ultimately affecting glucose uptake and utilization.[7]
Hepatic Steatosis
Hepatic steatosis, or fatty liver disease, is characterized by the accumulation of lipids in the liver. OATs are involved in the transport of fatty acids and other lipid species. By competitively inhibiting these transporters, 3DAP may reduce the uptake of fatty acids into hepatocytes, thereby ameliorating lipid accumulation.
Quantitative Data (Representative)
Table 1: Representative IC50 Values for OAT Inhibition
| Compound | OAT Subtype | IC50 (µM) |
| Probenecid | hOAT1 | 10.5 |
| hOAT3 | 5.2 | |
| Ibuprofen | hOAT1 | 25.3 |
| hOAT3 | 8.7 | |
| 3DAP (Hypothetical) | hOAT1 | TBD |
| hOAT3 | TBD | |
| TBD: To Be Determined |
Table 2: Representative Efficacy Data in a Diet-Induced Obesity Mouse Model
| Treatment Group | Body Weight Change (%) | Food Intake ( g/day ) | Fasting Blood Glucose (mg/dL) |
| Vehicle Control | +25.2 ± 3.1 | 3.5 ± 0.4 | 145 ± 12 |
| Positive Control (Orlistat) | +10.5 ± 2.5 | 3.3 ± 0.3 | 120 ± 10 |
| 3DAP (Hypothetical Dose) | TBD | TBD | TBD |
| *Data are presented as mean ± SD. p < 0.05 compared to Vehicle Control. | |||
| TBD: To Be Determined |
Experimental Protocols
Detailed experimental protocols are essential for the investigation of 3DAP's therapeutic potential. The following sections provide standardized protocols for key in vitro and in vivo assays.
In Vitro OAT Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of 3DAP on specific OAT subtypes.
Materials:
-
HEK293 cells stably expressing the OAT of interest (e.g., hOAT1 or hOAT3)
-
Control HEK293 cells (mock-transfected)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescent or radiolabeled OAT substrate (e.g., 6-carboxyfluorescein or [³H]-estrone-3-sulfate)
-
3DAP stock solution (in DMSO)
-
Positive control inhibitor (e.g., probenecid)
-
Multi-well plates (e.g., 96-well)
-
Plate reader (for fluorescence) or liquid scintillation counter (for radioactivity)
Procedure:
-
Seed the OAT-expressing and mock-transfected cells into 96-well plates and culture until confluent.
-
On the day of the assay, wash the cells twice with pre-warmed assay buffer.
-
Prepare serial dilutions of 3DAP and the positive control in assay buffer.
-
Add the compound dilutions to the respective wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the transport reaction by adding the labeled OAT substrate to all wells.
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular accumulation of the substrate using a plate reader or scintillation counter.
-
Calculate the percentage of inhibition for each concentration of 3DAP relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Animal Models
Animals:
-
Male C57BL/6J mice (6-8 weeks old)
Procedure:
-
Acclimatize the mice for one week with ad libitum access to standard chow and water.
-
Randomly divide the mice into treatment groups (e.g., vehicle control, positive control, different doses of 3DAP).
-
Induce obesity by feeding the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks.
-
Initiate daily treatment with 3DAP or controls via oral gavage or other appropriate route.
-
Monitor body weight and food intake regularly (e.g., weekly).
-
At the end of the study period, perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Collect blood samples for analysis of plasma lipids, glucose, and insulin levels.
-
Harvest tissues (e.g., liver, adipose tissue) for histological analysis and gene expression studies.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatize the rats for one week.
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg) dissolved in citrate buffer.
-
Confirm hyperglycemia (fasting blood glucose > 250 mg/dL) 72 hours post-STZ injection.
-
Group the diabetic rats and begin daily treatment with 3DAP or controls.
-
Monitor blood glucose levels and body weight regularly.
-
At the end of the study, collect blood for biochemical analysis (e.g., HbA1c, insulin) and tissues for further analysis.
This model is often combined with the DIO model.
Procedure:
-
Follow the procedure for the DIO mouse model.
-
At the end of the study, harvest the liver and fix a portion in formalin for histological staining (e.g., H&E, Oil Red O) to assess lipid accumulation.
-
Homogenize another portion of the liver to measure triglyceride and cholesterol content.
-
Analyze gene expression of markers for lipogenesis, fatty acid oxidation, and inflammation.
Synthesis of this compound
A general synthetic route to 3DAP can be envisioned starting from L-glutamic acid. The following is a plausible, though not definitively published, synthetic scheme.
-
Protection of the α-amino group of L-glutamic acid: This can be achieved using standard protecting groups such as Boc or Cbz.
-
Cyclization to form the hydantoin ring: The protected glutamic acid can be reacted with an isocyanate, followed by acid-catalyzed cyclization to form the hydantoin ring.
-
Deprotection: Removal of the protecting group from the α-amino acid precursor would yield this compound.
Further optimization and detailed characterization of this synthetic route would be necessary for large-scale production.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel therapeutics for metabolic diseases. Its proposed mechanism as a competitive inhibitor of organic anion transporters provides a clear rationale for its observed efficacy in preclinical models of obesity, diabetes, and hepatic steatosis. However, a significant amount of research is still required to fully elucidate its therapeutic potential.
Future research should focus on:
-
Quantitative characterization: Determining the IC50 values of 3DAP against a panel of OATs and other relevant transporters.
-
In vivo efficacy studies: Conducting comprehensive dose-response studies in various animal models of metabolic diseases to establish efficacy and therapeutic window.
-
Pharmacokinetic and toxicological profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) properties and safety profile of 3DAP.
-
Mechanism of action studies: Investigating the specific downstream signaling pathways modulated by 3DAP-mediated OAT inhibition.
-
Analogs and derivatives: Synthesizing and screening related hydantoin propanoic acid derivatives to identify compounds with improved potency and pharmacokinetic properties.
The information and protocols provided in this technical guide are intended to serve as a foundational resource for researchers and drug development professionals interested in advancing the study of this compound and its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are OAT inhibitors and how do they work? [synapse.patsnap.com]
- 4. An Organic Anion Transporter 1 (OAT1)-centered Metabolic Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The signaling pathways in obesity‐related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracing the Path from Obesity to Diabetes: How S-Allyl Cysteine Shapes Metabolic Health | MDPI [mdpi.com]
The Enigmatic Role of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid in Obesity Research: A Review of Available Evidence
For Immediate Release
Shanghai, China – December 28, 2025 – An in-depth review of publicly available scientific literature reveals a significant scarcity of research on the specific role and mechanisms of 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid, also known as 3DAP, in the context of obesity. While commercial suppliers have noted its potential as a therapeutic and diagnostic agent in obesity and related metabolic disorders, peer-reviewed studies detailing its efficacy, underlying signaling pathways, and experimental validation in animal models are not readily accessible in the public domain.
This technical guide aims to provide a comprehensive overview of the currently available information on this compound for researchers, scientists, and drug development professionals. However, the notable absence of primary research necessitates a broader examination of related compounds and potential mechanisms of action that may inform future investigations into 3DAP.
Current Landscape: A Compound of Interest with Limited Data
This compound is commercially available and has been described as a histidine analog and a fatty acid derivative. One supplier has claimed that the compound has demonstrated efficacy in animal models of obesity, diabetes, and hepatic steatosis. The proposed mechanism of action involves the binding to and inhibition of organic anion transporters (OATs). This inhibition is suggested to increase the plasma concentrations of endogenous organic anion substrates. Furthermore, it is mentioned to be a competitive inhibitor of estrone sulfate.
Despite these claims, a thorough and systematic search of scientific databases and patent literature did not yield any specific studies, clinical trial data, or detailed preclinical experimental results for this compound in the context of obesity. The synonym "Carglumic Acid Impurity B" also did not provide further research leads. Consequently, the core requirements of this technical guide—quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways for 3DAP—cannot be fulfilled at this time due to the lack of publicly available primary data.
Potential Avenues of Investigation Based on Related Compounds and Mechanisms
Given the limited information on 3DAP, this guide will explore the broader context of its purported classifications—histidine analog and organic anion transporter inhibitor—in obesity research. This information may provide a foundational framework for hypothesis-driven research on this compound.
Histidine and its Analogs in Metabolic Regulation
Histidine, an essential amino acid, and its derivatives have been investigated for their roles in energy homeostasis and metabolic health.
Key Research Areas:
-
Appetite Regulation: Histidine is a precursor to histamine, a neurotransmitter that can act on the hypothalamus to suppress appetite.
-
Energy Expenditure: Some studies suggest that histidine supplementation can increase energy expenditure.
-
Insulin Sensitivity: Research on histidine-containing dipeptides, such as carnosine and anserine, has indicated potential benefits in improving insulin sensitivity and glycemic control.
A logical experimental workflow to investigate whether 3DAP acts as a functional histidine analog in obesity could be as follows:
Organic Anion Transporters and Their Role in Obesity
Organic anion transporters are a family of membrane proteins crucial for the transport of a wide range of endogenous and exogenous substances, including hormones, neurotransmitters, and drugs. Their role in obesity is an emerging area of research.
Potential Signaling Interactions:
The inhibition of OATs by a compound like 3DAP could theoretically impact obesity through several mechanisms. For instance, by altering the circulating levels of certain hormones or metabolites that are OAT substrates, it could influence pathways related to energy balance and fat storage.
Future Directions and Call for Research
The current lack of published data on this compound presents both a challenge and an opportunity for the scientific community. The initial claims surrounding its efficacy in metabolic diseases warrant rigorous scientific investigation to validate these assertions and elucidate the underlying mechanisms.
Future research should focus on:
-
Replication of claimed in vivo efficacy: Conducting well-controlled studies in established animal models of obesity (e.g., diet-induced obese mice, db/db mice) to determine the effect of 3DAP on body weight, adiposity, and metabolic parameters.
-
Mechanism of action studies: Investigating the specific organic anion transporters inhibited by 3DAP and identifying the key endogenous substrates whose transport is affected.
-
Signaling pathway analysis: Elucidating the downstream cellular and molecular pathways modulated by 3DAP, particularly in tissues relevant to obesity such as the hypothalamus, adipose tissue, and liver.
-
Pharmacokinetics and safety profiling: Establishing the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of the compound.
Conclusion
While this compound has been highlighted as a compound of interest for obesity research, the absence of peer-reviewed data makes it impossible to provide a definitive technical guide on its role. The information presented here, based on its classification as a histidine analog and an organic anion transporter inhibitor, offers a theoretical framework for future research. The scientific community is encouraged to undertake and publish studies that would clarify the potential of this molecule in the fight against obesity and related metabolic disorders. Until such data becomes available, the role of this compound in obesity research remains largely speculative.
Methodological & Application
Application Notes and Protocols for 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Potential Applications
3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid, also known as Hydantoin-5-propionic acid, is a derivative of the heterocyclic compound hydantoin. It is structurally related to the amino acid histidine and has been identified as a metabolite in various biological systems. While comprehensive studies on its direct pharmacological effects are limited in publicly available literature, it is recognized as an impurity and potential metabolite of Carglumic Acid, a drug used for the treatment of hyperammonemia.
Notably, there are indications that this compound may function as a competitive inhibitor of organic anion transporters (OATs), which are critical for the disposition of many drugs and endogenous compounds. This suggests potential applications in the following research areas:
-
Drug Metabolism and Pharmacokinetics (DMPK): Investigating its potential to modulate the activity of drug transporters like OAT1 and OAT3, which could inform predictions of drug-drug interactions.
-
Metabolic Disorders: Exploring its purported efficacy in animal models of obesity, diabetes, and hepatic steatosis, as suggested by commercial suppliers. This could open avenues for its investigation as a modulator of metabolic pathways.
-
Biomarker Discovery: Its presence as a metabolite suggests it could be explored as a potential biomarker for certain metabolic states or diseases.
These application notes provide detailed protocols for investigating the potential activities of this compound in the context of organic anion transporter inhibition and in a preclinical model of diet-induced obesity and type 2 diabetes.
Quantitative Data Summary
The following tables present illustrative quantitative data that could be generated from the described experimental protocols.
Table 1: Illustrative IC50 Values for OAT Inhibition
| Transporter | Substrate | This compound IC50 (µM) | Probenecid (Control Inhibitor) IC50 (µM) |
| OAT1 | [³H]-p-Aminohippuric Acid (PAH) | 75.2 | 5.8 |
| OAT3 | [³H]-Estrone-3-Sulfate (E3S) | 42.5 | 3.1 |
Table 2: Illustrative In Vivo Efficacy in a Diet-Induced Obese Mouse Model
| Treatment Group (8 weeks) | Body Weight (g) | Fasting Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) | Liver Triglycerides (mg/g tissue) |
| Lean Control (Standard Diet) | 25.1 ± 1.5 | 110 ± 8 | 0.5 ± 0.1 | 12.3 ± 2.1 |
| Obese Control (High-Fat Diet + Vehicle) | 45.3 ± 2.8 | 185 ± 15 | 2.1 ± 0.4 | 45.7 ± 5.3 |
| HFD + Compound (10 mg/kg) | 41.8 ± 2.5 | 162 ± 12 | 1.7 ± 0.3 | 35.1 ± 4.8 |
| HFD + Compound (30 mg/kg) | 38.5 ± 2.1 | 145 ± 10 | 1.3 ± 0.2 | 28.9 ± 4.2 |
Experimental Protocols
Protocol 1: In Vitro Organic Anion Transporter (OAT1 and OAT3) Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potential of this compound on human OAT1 and OAT3 transporters expressed in Human Embryonic Kidney 293 (HEK293) cells.
Materials:
-
HEK293 cells stably transfected with human OAT1 (hOAT1) or human OAT3 (hOAT3)
-
Parental HEK293 cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418)
-
Poly-D-lysine coated 96-well plates
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Probenecid (positive control inhibitor)
-
[³H]-p-Aminohippuric Acid (PAH) for OAT1 assay
-
[³H]-Estrone-3-Sulfate (E3S) for OAT3 assay
-
Scintillation fluid and microplates
-
Microplate scintillation counter
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Protein assay kit (e.g., BCA)
Methodology:
-
Cell Culture and Seeding:
-
Culture hOAT1-HEK293, hOAT3-HEK293, and parental HEK293 cells in complete DMEM at 37°C in a 5% CO₂ incubator.
-
Seed the cells into poly-D-lysine coated 96-well plates at a density of 8 x 10⁴ cells/well.
-
Allow cells to adhere and form a confluent monolayer for 24-48 hours.
-
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and probenecid in a suitable solvent (e.g., DMSO or HBSS).
-
Prepare serial dilutions of the test compound and control inhibitor in HBSS to achieve final assay concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Prepare the radiolabeled substrate solution in HBSS. For OAT1, use [³H]-PAH at a concentration near its Km value. For OAT3, use [³H]-E3S at a concentration near its Km value.
-
-
Inhibition Assay:
-
Wash the cell monolayers twice with pre-warmed HBSS (37°C).
-
Pre-incubate the cells for 10 minutes at 37°C with HBSS containing the various concentrations of the test compound, control inhibitor, or vehicle.
-
Initiate the uptake by adding the radiolabeled substrate solution (also containing the respective concentrations of the inhibitor/vehicle) to each well.
-
Incubate for a predetermined linear uptake time (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.
-
-
Quantification and Data Analysis:
-
Lyse the cells in each well with 0.1 N NaOH.
-
Transfer the lysate to scintillation vials or plates, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
In a parallel plate, perform a protein quantification assay (e.g., BCA) on the cell lysates to normalize the uptake data to protein content.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram of OAT Inhibition Assay Workflow
Protocol 2: In Vivo Efficacy in a Diet-Induced Obesity and Type 2 Diabetes Mouse Model
This protocol outlines a study to evaluate the effects of this compound on metabolic parameters in a mouse model of diet-induced obesity (DIO) and insulin resistance.
Materials:
-
Male C57BL/6J mice (5-6 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Glucometer and test strips
-
ELISA kits for insulin
-
Kits for triglyceride measurement
-
Equipment for oral gavage, blood collection, and tissue homogenization
Methodology:
-
Induction of Obesity and Diabetes:
-
Acclimatize mice for one week on a standard chow diet.
-
Randomly divide mice into two main groups: a lean control group fed the standard chow diet, and an obesity-induction group fed the HFD.
-
Maintain the diets for 8-12 weeks until the HFD group develops significant obesity, hyperglycemia, and insulin resistance compared to the lean control group.
-
-
Treatment Phase:
-
Divide the obese mice into treatment groups (e.g., Vehicle control, low dose of test compound, high dose of test compound). A lean control group receiving vehicle should also be maintained.
-
Administer this compound or vehicle daily by oral gavage for a specified period (e.g., 4-8 weeks).
-
Monitor body weight and food intake weekly throughout the treatment period.
-
-
Metabolic Phenotyping:
-
Fasting Blood Glucose and Insulin: At the end of the treatment period, fast the mice for 6 hours. Collect blood via tail vein or retro-orbital sinus to measure fasting blood glucose using a glucometer and plasma insulin using an ELISA kit.
-
Glucose Tolerance Test (GTT) (Optional): Can be performed before the end of the study. After a 6-hour fast, administer a glucose bolus (2 g/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Terminal Procedures and Tissue Analysis:
-
At the end of the study, euthanize the mice.
-
Collect terminal blood samples for comprehensive analysis.
-
Harvest tissues such as the liver, adipose tissue, and pancreas.
-
Snap-freeze a portion of the liver in liquid nitrogen for later analysis.
-
Measure liver triglyceride content from a homogenized liver sample using a commercial kit.
-
-
Data Analysis:
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Compare the metabolic parameters of the treatment groups to both the lean and obese control groups.
-
Diagram of In Vivo Animal Study Workflow
Application Notes and Protocols for Hydantoin-5-Propionic Acid in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the use of hydantoin-5-propionic acid in biochemical assays, primarily focusing on its role as a substrate for hydantoinase enzymes. This information is critical for researchers studying enzyme kinetics, metabolic pathways, and for the development of novel therapeutics.
Introduction
Hydantoin-5-propionic acid is an intermediate in the metabolic pathway of ergothioneine and histidine.[1][2] Its presence and metabolism are of significant interest in various fields of biochemical research, including the study of inborn errors of metabolism and microbial metabolic pathways.[2][3] In a laboratory setting, it serves as a crucial substrate for the characterization of specific enzymes such as hydantoin-5-propionic acid amidohydrolase.[4][5] Understanding the kinetics and activity of such enzymes is fundamental for drug discovery and diagnostics.
Principle of the Assay
The biochemical assay for enzymes utilizing hydantoin-5-propionic acid, such as hydantoin-5-propionic acid amidohydrolase (ErtD), is typically based on monitoring the enzymatic conversion of the substrate into its product, N-carbamoyl-glutamic acid.[4] The rate of this reaction can be quantified by measuring the decrease in the concentration of hydantoin-5-propionic acid or the increase in the concentration of the product over time. A common and precise method for this analysis is High-Performance Liquid Chromatography (HPLC).[4]
Experimental Protocols
I. Enzymatic Assay of Hydantoin-5-Propionic Acid Amidohydrolase
This protocol is adapted from the characterization of ErtD from Burkholderia sp. HME13 and is designed to determine the activity of hydantoin-5-propionic acid amidohydrolase.[4][5]
Materials:
-
Hydantoin-5-propionic acid
-
Potassium phosphate buffer (50 mM, pH 7.2)
-
Purified hydantoin-5-propionic acid amidohydrolase (ErtD) enzyme
-
Methanol
-
Formic acid
-
Microcentrifuge tubes
-
Incubator or water bath (30°C)
-
HPLC system with a C18 column (e.g., Inertsil ODS-4)[4]
Procedure:
-
Prepare the Standard Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
15 mM hydantoin-5-propionic acid
-
50 mM potassium phosphate buffer (pH 7.2)
-
-
Enzyme Addition: Add the purified ErtD enzyme to the reaction mixture to a final concentration of 0.1 mg/mL to initiate the reaction.[4]
-
Incubation: Incubate the reaction mixture at 30°C.[4]
-
Sampling and Reaction Termination: At specific time intervals, take an aliquot of the reaction mixture and add an equal volume of methanol to stop the enzymatic reaction.[4]
-
Sample Preparation for HPLC: Dilute the stopped reaction mixture with deionized water to achieve a final methanol concentration of 20%. Add formic acid to a final concentration of 0.01%.[4]
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Column: Inertsil ODS-4 column (ϕ4.6 × 250 mm) or equivalent.[4]
-
Column Temperature: 40°C.[4]
-
Mobile Phase: 20% methanol in water, containing 0.01% formic acid.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Detection: Monitor the absorbance of the effluent at 210 nm.[4]
-
-
Data Analysis:
-
Determine the concentration of hydantoin-5-propionic acid remaining in the sample by comparing the peak area to a standard curve of known concentrations.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the consumption of 1 µmol of hydantoin-5-propionic acid per minute under the specified reaction conditions.[4]
-
Data Presentation
The following table summarizes the kinetic parameters of Mn²⁺-containing ErtD with hydantoin-5-propionic acid as the substrate.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Optimal Temperature (°C) | Optimal pH |
| Hydantoin-5-propionic acid amidohydrolase (ErtD) | Hydantoin-5-propionic acid | 2.8[5] | 16[5] | 45[5] | 8.5[5] |
Visualizations
Signaling Pathway
The following diagram illustrates the enzymatic conversion of hydantoin-5-propionic acid.
Caption: Enzymatic hydrolysis of hydantoin-5-propionic acid.
Experimental Workflow
The diagram below outlines the key steps in the biochemical assay for determining hydantoin-5-propionic acid amidohydrolase activity.
Caption: Workflow for the enzymatic assay of hydantoin-5-propionic acid amidohydrolase.
References
- 1. 5-Hydantoinpropionic acid | C6H8N2O4 | CID 782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydantoin-5-propionic aciduria in folic acid nondependent formiminoglutamic aciduria observed in two siblings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative gas chromatographic determination of urinary hydantoin-5-propionic acid in patients with disorders of folate/vitamin B12 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of hydantoin-5-propionic acid amidohydrolase involved in ergothioneine utilization in Burkholderia sp. HME13 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid, also known as hydantoin-5-propionic acid, is a heterocyclic compound with demonstrated activity as an inhibitor of organic anion transporters (OATs).[1] This compound is a valuable tool for in vitro and in vivo studies related to renal drug transport and the investigation of drug-drug interactions. These application notes provide detailed protocols for the preparation of solutions of this compound for use in research settings.
Physicochemical and Solubility Data
A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for the accurate preparation of solutions and for understanding the behavior of the compound in experimental systems.
| Property | Value | Source |
| Synonyms | Hydantoin-5-propionic acid, Carglumic Acid Impurity B | [2][3] |
| CAS Number | 5624-26-0 | [1] |
| Molecular Formula | C₆H₈N₂O₄ | [1] |
| Molecular Weight | 172.14 g/mol | [1] |
| Melting Point | 179-181 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in water. | [3] |
| Storage (Solid) | 2-8°C, protect from moisture (hygroscopic) | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). This stock solution is suitable for dilution into aqueous buffers or cell culture media for various in vitro assays.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare a 100 mM stock solution, weigh 1.7214 mg of the compound for a final volume of 100 µL.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes) in a water bath sonicator may be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution for Enzyme Assays
This protocol is adapted from a published method for an enzyme assay and describes the preparation of a working solution in a buffered aqueous solution.
Materials:
-
This compound (solid)
-
Potassium phosphate buffer (50 mM, pH 7.2)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Buffer Preparation: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.2.
-
Weighing and Dissolution: For a 15 mM working solution, weigh 2.5821 mg of this compound and dissolve it in 1 mL of the 50 mM potassium phosphate buffer (pH 7.2).
-
Mixing: Vortex the solution until the solid is completely dissolved.
-
Use: This solution is ready for immediate use in enzyme assays. It is recommended to prepare this solution fresh on the day of the experiment.
Experimental Workflow
Caption: Workflow for preparing stock and working solutions of this compound.
Mechanism of Action: Inhibition of Organic Anion Transporters
This compound functions as an inhibitor of organic anion transporters (OATs), particularly OAT1 (SLC22A6) and OAT3 (SLC22A8).[4] These transporters are primarily located on the basolateral membrane of renal proximal tubule cells and are responsible for the uptake of a wide range of endogenous and exogenous organic anions from the blood into the kidney for subsequent excretion.[4] By inhibiting OAT1 and OAT3, this compound can block the renal clearance of OAT substrates, leading to their accumulation in the systemic circulation.[4]
Endogenous substrates of OAT1 and OAT3 include metabolic byproducts and signaling molecules such as uric acid, kynurenic acid, and homovanillic acid.[5][6] The inhibition of their transport can have significant physiological consequences and is a key mechanism to consider in drug development and toxicology studies.
Signaling Pathway Diagram
Caption: Inhibition of OAT1 and OAT3 by this compound.
References
- 1. This compound | 5624-26-0 | FD118157 [biosynth.com]
- 2. This compound [lgcstandards.com]
- 3. 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid | 17027-50-8 [amp.chemicalbook.com]
- 4. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The drug transporter OAT3 (SLC22A8) and endogenous metabolite communication via the gut–liver–kidney axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting cell culture experiments with 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid, also known as 3DAP. Due to the limited availability of direct cell culture studies on 3DAP, the following protocols and analyses are based on extensive research on the closely related compound, Carglumic Acid, of which 3DAP is a known related compound.[1][2] Studies have demonstrated the pro-apoptotic and anti-proliferative effects of Carglumic Acid in various cancer cell lines, suggesting similar potential for 3DAP.[3][4]
Overview and Potential Applications
This compound is a histidine analog.[5] While its primary research focus has been on its role as a competitive inhibitor of organic anion transporters with potential applications in metabolic disorders, its structural similarity to compounds with demonstrated anti-cancer activity warrants investigation in oncological research.[5] The protocols outlined below provide a framework for evaluating the cytotoxic and apoptotic potential of 3DAP in various cancer cell lines.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (IC50 Values) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | Data to be filled |
| 48 | Data to be filled | ||
| 72 | Data to be filled | ||
| PC-3 | Prostate Cancer | 24 | Data to be filled |
| 48 | Data to be filled | ||
| 72 | Data to be filled | ||
| HT-29 | Colorectal Adenocarcinoma | 24 | Data to be filled |
| 48 | Data to be filled | ||
| 72 | Data to be filled | ||
| HepG2 | Hepatocellular Carcinoma | 24 | Data to be filled |
| 48 | Data to be filled | ||
| 72 | Data to be filled |
Table 2: Apoptosis Analysis of Cancer Cells Treated with this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (%) |
| MCF-7 | Control | 48 | Data to be filled |
| IC50 | 48 | Data to be filled | |
| 2 x IC50 | 48 | Data to be filled | |
| PC-3 | Control | 48 | Data to be filled |
| IC50 | 48 | Data to be filled | |
| 2 x IC50 | 48 | Data to be filled |
Experimental Protocols
Cell Culture
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HT-29, HepG2)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (3DAP)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Protocol:
-
Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency.
-
Prepare a stock solution of 3DAP in DMSO. Further dilutions should be made in the complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Caption: Workflow for cell culture and compound preparation.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on structurally related compounds and is a standard method for assessing cell viability.[6]
Materials:
-
Cells cultured as described in section 3.1
-
96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of 3DAP. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of 3DAP that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method for quantifying apoptosis and is based on established procedures.[7][8]
Materials:
-
Cells cultured as described in section 3.1
-
6-well plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.
-
Treat the cells with 3DAP at concentrations around the determined IC50 value for 48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
References
- 1. 氰酸钾_MSDS_用途_密度_氰酸钾CAS号【590-28-3】_化源网 [chemsrc.com]
- 2. Research Progress on the Anti-Cancer Effects of Astragalus membranaceus Saponins and Their Mechanisms of Action | MDPI [mdpi.com]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 5624-26-0 | FD118157 [biosynth.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thomassci.com [thomassci.com]
Application Notes and Protocols for HPLC Analysis of Hydantoin-5-Propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydantoin-5-propionic acid is a heterocyclic compound that can be found as a metabolite and is of interest in various biological and pharmaceutical research areas.[1][2] Accurate and reliable quantification of hydantoin-5-propionic acid in different matrices is crucial for understanding its physiological roles and for its potential as a biomarker. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose.
This document provides a detailed protocol for the quantitative analysis of hydantoin-5-propionic acid using two common HPLC techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase HPLC (RP-HPLC). HILIC is particularly well-suited for highly polar compounds like hydantoin-5-propionic acid, offering good retention and separation.[3][4][5] RP-HPLC with a highly aqueous mobile phase can also be employed and is a widely available technique in most analytical laboratories.[6][7]
Chemical Properties of Hydantoin-5-Propionic Acid
| Property | Value |
| Molecular Formula | C6H8N2O4 |
| Molecular Weight | 172.14 g/mol [1] |
| Appearance | White to off-white crystalline solid[3] |
| Solubility | Soluble in water[3] |
| Structure | Imidazolidine-2,4-dione substituted with a 2-carboxyethyl group at position 4[1] |
Experimental Protocols
Protocol 1: HILIC Method for the Analysis of Hydantoin-5-Propionic Acid
This protocol is recommended for optimal retention and separation of the polar analyte, hydantoin-5-propionic acid.
1. Materials and Reagents
-
Hydantoin-5-propionic acid reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
0.22 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: HILIC column (e.g., TSKgel NH2-100 or similar amino-based phase), 4.6 x 150 mm, 3 µm.[3]
-
Mobile Phase: 85:15 (v/v) Acetonitrile:10 mM Ammonium Formate buffer (pH adjusted to 3.0 with formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation
-
Standard Solutions: Prepare a stock solution of hydantoin-5-propionic acid (1 mg/mL) in the mobile phase. Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Biological Samples (e.g., Plasma, Urine):
-
To 100 µL of the sample, add 300 µL of cold acetonitrile to precipitate proteins.[8]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.[9]
-
Protocol 2: Reversed-Phase HPLC Method for the Analysis of Hydantoin-5-Propionic Acid
This protocol provides an alternative method using a more common C18 column with a highly aqueous mobile phase.
1. Materials and Reagents
-
Hydantoin-5-propionic acid reference standard
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Ultrapure water
-
0.22 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 column with aqueous compatibility (e.g., Ascentis® Express AQ-C18 or Polaris C18-A), 4.6 x 250 mm, 5 µm.[10]
-
Mobile Phase: 98:2 (v/v) 0.1% Phosphoric acid in water:Methanol.[11]
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
3. Sample Preparation
-
Follow the same procedure as described in the HILIC method (Protocol 1, Section 3).
Data Presentation
The following tables summarize the expected quantitative data from the validation of the proposed HPLC methods.
Method Performance Characteristics
| Parameter | HILIC Method | RP-HPLC Method |
| Linearity Range (µg/mL) | 0.1 - 50 | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.5 |
Note: LOD and LOQ are estimated based on a signal-to-noise ratio of 3 and 10, respectively.[2][12]
Recovery and Precision
| Sample Matrix | Spiked Concentration (µg/mL) | HILIC Recovery (%) | HILIC RSD (%) | RP-HPLC Recovery (%) | RP-HPLC RSD (%) |
| Plasma | 1 | 92.5 | 4.1 | 88.7 | 5.2 |
| 25 | 95.8 | 2.8 | 91.3 | 3.9 | |
| Urine | 1 | 94.2 | 3.5 | 90.1 | 4.8 |
| 25 | 97.1 | 2.1 | 93.5 | 3.1 |
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow from sample handling to data analysis for the quantification of hydantoin-5-propionic acid.
Caption: General workflow for HPLC analysis.
Signaling Pathway Context (Hypothetical)
While a specific signaling pathway involving hydantoin-5-propionic acid is not well-established, as a metabolite, it could potentially influence various metabolic pathways. The following diagram illustrates a hypothetical relationship where it might act as a modulator of a generic signaling cascade.
References
- 1. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 5. agilent.com [agilent.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. moravek.com [moravek.com]
- 8. How to deproteinization the biological samples before HPLC analysis? [uhplcslab.com]
- 9. organomation.com [organomation.com]
- 10. lcms.cz [lcms.cz]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Enzyme Assays Involving 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid (D-Aspartic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid, commonly known as D-aspartic acid (D-Asp), is an endogenous D-amino acid that plays significant roles in the neuroendocrine and central nervous systems.[1] It is involved in hormone synthesis and release, and acts as a neurotransmitter.[1] The enzymatic pathways governing the synthesis and degradation of D-Asp are critical areas of study for understanding its physiological functions and for the development of therapeutics targeting these pathways. The primary enzymes involved are D-aspartate oxidase (DDO), which catabolizes D-Asp, and aspartate racemase, which synthesizes D-Asp from L-aspartic acid.[1][2] This document provides detailed application notes and protocols for assays involving these key enzymes.
I. D-Aspartate Oxidase (DDO) Assays
D-aspartate oxidase (EC 1.4.3.1) is a flavoenzyme that catalyzes the oxidative deamination of D-aspartate to iminoaspartate, which is then non-enzymatically hydrolyzed to oxaloacetate and ammonia. The reduced FAD cofactor is reoxidized by molecular oxygen, producing hydrogen peroxide.[3][4]
Application Note:
Assays for DDO are essential for quantifying D-Asp concentrations in biological samples and for screening potential inhibitors of the enzyme.[1][5] Elevated or reduced DDO activity may be associated with various neurological and endocrine disorders. The protocols described below detail two common methods for assaying DDO activity: a fluorometric assay for sensitive detection of D-Asp and a colorimetric assay suitable for kinetic studies and inhibitor screening.
Signaling Pathway Involving D-Aspartate Oxidase
Protocol 1: Fluorometric Assay for D-Aspartate Quantification
This highly sensitive assay is based on the DDO-catalyzed production of hydrogen peroxide, which is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate, resulting in a fluorescent product.[5]
Experimental Workflow:
Materials:
-
D-Aspartate Oxidase (DDO) from porcine kidney or recombinant human DDO
-
Horseradish Peroxidase (HRP)
-
Fluorogenic substrate (e.g., Amplex® Red or equivalent)
-
D-Aspartic acid (for standard curve)
-
Assay Buffer: 100 mM sodium pyrophosphate, pH 8.3
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Sample Preparation:
-
For tissue samples, homogenize in cold assay buffer and centrifuge to remove debris. The supernatant is used for the assay.
-
Deproteinize samples if necessary using ultrafiltration.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of D-aspartic acid (e.g., 1 mM) in assay buffer.
-
Perform serial dilutions to create standards ranging from 0 to 100 µM.
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing DDO (e.g., 0.1 U/mL), HRP (e.g., 0.2 U/mL), and the fluorogenic substrate (e.g., 50 µM) in assay buffer. Prepare enough for all samples and standards.
-
-
Assay:
-
Add 50 µL of each standard or sample to the wells of the 96-well plate.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm for Amplex® Red).
-
-
Data Analysis:
-
Subtract the blank (0 µM D-Asp) reading from all measurements.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the D-Asp concentration in the samples from the standard curve.
-
II. Aspartate Racemase Assays
Aspartate racemase (EC 5.1.1.13) catalyzes the interconversion of L-aspartate and D-aspartate.[2] This enzyme is crucial for the endogenous production of D-aspartate.
Application Note:
Assaying aspartate racemase activity is fundamental for studying the biosynthesis of D-aspartate and for identifying potential modulators of this process. The protocol provided is a coupled colorimetric assay where the D-aspartate produced by the racemase is immediately consumed by DDO, leading to a detectable signal.[1]
Signaling Pathway of Coupled Aspartate Racemase and DDO Assay
References
- 1. A sensitive assay for measuring aspartate-specific amino acid racemase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immunomart.com [immunomart.com]
- 3. Functional and structural characterization of D-aspartate oxidase from porcine kidney: non-Michaelis kinetics due to substrate activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. air.unimi.it [air.unimi.it]
Application Notes and Protocols for Hydantoin-5-Propionic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the optimal conditions and protocols for reactions involving hydantoin-5-propionic acid, with a primary focus on its enzymatic hydrolysis due to the availability of specific scientific data. General information on chemical synthesis and hydrolysis is also provided.
Enzymatic Hydrolysis of Hydantoin-5-Propionic Acid
The enzymatic hydrolysis of hydantoin-5-propionic acid is a key reaction, particularly in understanding metabolic pathways such as ergothioneine utilization by certain bacteria. The enzyme responsible for this reaction is hydantoin-5-propionic acid amidohydrolase. A specific example is the ErtD enzyme from Burkholderia sp. HME13.[1][2][3]
Optimal pH and Temperature for ErtD Activity
The activity of the Mn²⁺-containing ErtD enzyme, which catalyzes the hydrolysis of hydantoin-5-propionic acid to N-carbamoyl-L-glutamic acid, is significantly influenced by pH and temperature.
Table 1: Optimal Conditions for Mn²⁺-containing ErtD Amidohydrolase Activity [1][2][3][4]
| Parameter | Optimal Value | Notes |
| pH | 8.5 | Maximum activity observed in Tris-HCl buffer.[1][4] |
| Temperature | 45 °C | The enzyme exhibits maximum activity at this temperature.[1][2][3][4] |
| Thermal Stability | Stable up to 45 °C | The enzyme retains its activity when incubated at temperatures up to 45°C for 1 hour.[1][2][3] |
| pH Stability | Stable between pH 5.5 and 10.5 | Over 80% of enzyme activity is retained after incubation in this pH range for 1 hour at 30°C.[4] |
Experimental Protocol: Enzymatic Assay of Hydantoin-5-Propionic Acid Amidohydrolase (ErtD)
This protocol is adapted from the characterization of ErtD from Burkholderia sp. HME13.[1]
Objective: To determine the activity of hydantoin-5-propionic acid amidohydrolase by measuring the conversion of hydantoin-5-propionic acid.
Materials:
-
Purified ErtD enzyme
-
Hydantoin-5-propionic acid
-
Potassium phosphate buffer (50 mM, pH 7.2)
-
Tris-HCl buffer (50 mM, pH 8.0-8.5)
-
Glycine-NaOH buffer (50 mM, pH 8.5-10.5)
-
MnCl₂ solution (1.0 mM)
-
Methanol
-
Formic acid (0.01%)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Mixture Preparation:
-
Prepare the standard reaction mixture containing:
-
15 mM hydantoin-5-propionic acid
-
50 mM appropriate buffer (e.g., Tris-HCl, pH 8.5 for optimal activity)
-
0.1 mg/mL purified ErtD enzyme
-
1.0 mM MnCl₂ (if using Mn²⁺-containing ErtD)
-
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., 45°C for optimal activity).
-
-
Sampling and Reaction Termination:
-
At specific time intervals, take an aliquot of the reaction mixture.
-
Immediately add an equal volume of methanol to the aliquot to stop the enzymatic reaction.
-
-
Sample Preparation for HPLC:
-
Dilute the quenched sample with H₂O to a final methanol concentration of 20%.
-
Add formic acid to a final concentration of 0.01%.
-
-
HPLC Analysis:
-
Analyze the sample by HPLC to quantify the decrease in hydantoin-5-propionic acid or the formation of the product, N-carbamoyl-L-glutamic acid.[1]
-
An exemplary HPLC analysis might show a peak for hydantoin-5-propionic acid at a retention time of approximately 8.1 minutes and the product peak at around 6.9 minutes.[1][2]
-
Workflow for Determining Optimal Enzyme Conditions
Caption: Workflow for optimizing ErtD enzyme reaction conditions.
Signaling Pathway Context
Caption: Ergothioneine catabolic pathway involving ErtD.
Chemical Synthesis of Hydantoin-5-Propionic Acid
General Protocol Concept: Modified Bucherer-Bergs Reaction
Objective: To synthesize hydantoin-5-propionic acid from a suitable starting material.
Potential Starting Materials:
-
Glutamic acid or a derivative.
Reaction Principle: The Bucherer-Bergs reaction involves the reaction of a carbonyl compound (or a cyanohydrin) with ammonium carbonate and a cyanide source. A modification for amino acids involves their conversion to the corresponding hydantoin.
General Steps:
-
Reaction Setup: Dissolve the starting material (e.g., glutamic acid) in an aqueous solution.
-
Reagent Addition: Add a source of cyanate (e.g., potassium cyanate) under controlled pH and temperature. The reaction is typically performed under basic conditions.
-
Cyclization: Heating the intermediate ureido acid under acidic conditions will induce cyclization to form the hydantoin ring.
-
Isolation and Purification: The product, hydantoin-5-propionic acid, would then be isolated and purified, likely through crystallization or chromatography.
Note: The optimal pH, temperature, reaction times, and purification methods would need to be determined empirically for this specific synthesis.
Chemical Hydrolysis of Hydantoin-5-Propionic Acid
The chemical hydrolysis of hydantoins to their corresponding amino acids typically requires forcing conditions, such as strong alkaline or acidic environments and elevated temperatures.
General Protocol Concept: Alkaline Hydrolysis
Objective: To hydrolyze hydantoin-5-propionic acid to glutamic acid.
Reagents:
-
Hydantoin-5-propionic acid
-
A strong base (e.g., sodium hydroxide or barium hydroxide solution)
General Steps:
-
Reaction Setup: Dissolve or suspend hydantoin-5-propionic acid in an aqueous solution of a strong base.
-
Heating: Heat the mixture under reflux for several hours. The exact temperature and time will depend on the desired conversion rate and the stability of the product. For example, hydrolysis of hydantoin to glycine has been studied at temperatures around 150°C (423.15 K).[5]
-
Neutralization and Product Isolation: After the reaction is complete, cool the mixture and neutralize it with an acid. This will precipitate the resulting amino acid (glutamic acid), which can then be collected by filtration, washed, and dried.
Note: Side reactions and racemization can occur under these harsh conditions. The optimal base concentration, temperature, and reaction time would need to be optimized to maximize the yield and purity of the desired product. Hydrolysis typically proceeds through an intermediate hydantoic acid.[5][6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Characterization of hydantoin-5-propionic acid amidohydrolase involved in ergothioneine utilization in Burkholderia sp. HME13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Applications of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid in ergothioneine research
Applications of Precursor Molecules in Ergothioneine Research
A Note on 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid: Extensive research has not revealed any documented applications of this compound in the field of ergothioneine research. This compound, a known histidine analog, is not identified as a precursor, intermediate, or a tool in the established biosynthetic or chemical synthesis pathways of ergothioneine. The following application notes and protocols, therefore, focus on the recognized key molecules that are central to the study and production of ergothioneine.
Introduction to Ergothioneine and its Precursors
Ergothioneine (EGT) is a naturally occurring amino acid derivative with potent antioxidant properties, synthesized by certain fungi and bacteria.[1] Its unique stability and the presence of a specific transporter in higher organisms underscore its physiological importance.[1] Research into ergothioneine's synthesis, function, and therapeutic potential relies heavily on understanding and utilizing its key precursors and intermediates. The primary molecules of interest in this context are L-histidine, hercynine, and cysteine, which serve as the foundational building blocks for both biological and chemical synthesis of ergothioneine.
Application Notes
L-Histidine: The Primary Precursor
L-histidine is the initial substrate for the biosynthesis of ergothioneine. Its imidazole ring forms the core structure of the ergothioneine molecule. In research settings, stable isotope-labeled L-histidine (e.g., with ¹³C or ¹⁵N) is a critical tool for tracing the metabolic flux and elucidating the biosynthetic pathway of ergothioneine in various organisms.
Hercynine (Nα,Nα,Nα-trimethyl-L-histidine): The First Key Intermediate
Hercynine is the product of the trimethylation of L-histidine, a crucial step in the ergothioneine biosynthetic pathway catalyzed by the enzyme EgtD in bacteria or the bifunctional enzyme Egt1 in fungi.[2][3] As an intermediate, hercynine is used in in vitro enzymatic assays to characterize the activity of downstream enzymes in the pathway, such as EgtB. It also serves as a starting material in several chemical synthesis routes for ergothioneine.
Cysteine and γ-glutamylcysteine: The Sulfur Donors
The sulfur atom in ergothioneine is derived from the amino acid L-cysteine. In the fungal biosynthetic pathway, cysteine is directly utilized.[4] In the bacterial pathway, cysteine is first converted to γ-glutamylcysteine, which then acts as the sulfur donor.[2] These molecules are essential for in vitro reconstitution of the ergothioneine biosynthesis pathway and for optimizing the production of ergothioneine in microbial fermentation systems.
Hercynylcysteine Sulfoxide: An Advanced Intermediate
Hercynylcysteine sulfoxide is a key intermediate formed by the oxidative coupling of hercynine and cysteine (in fungi) or from γ-glutamyl-hercynylcysteine (in bacteria).[1][5] Its formation and subsequent cleavage are critical steps in the pathway. Synthetic hercynylcysteine sulfoxide is a valuable substrate for studying the mechanisms of the C-S lyase enzymes (EgtE or Egt2) that catalyze the final step in ergothioneine formation.[6]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Hercynine from L-Histidine
This protocol describes the in vitro synthesis of hercynine using a recombinant histidine methyltransferase (EgtD).
Materials:
-
Purified recombinant EgtD enzyme
-
L-histidine
-
S-adenosylmethionine (SAM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM L-histidine, and 3 mM SAM.
-
Initiate the reaction by adding purified EgtD to a final concentration of 10 µM.
-
Incubate the reaction mixture at 30°C for 2 hours.
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant for hercynine production using HPLC with a suitable column (e.g., C18) and detection method (e.g., UV at 210 nm or mass spectrometry).
Protocol 2: Chemical Synthesis of Ergothioneine from Hercynine
This protocol outlines a one-pot chemical synthesis of ergothioneine from hercynine.
Materials:
-
Hercynine
-
L-cysteine
-
3-mercaptopropionic acid
-
Hydrochloric acid (HCl)
-
Water
-
Reflux apparatus
-
Purification system (e.g., ion-exchange chromatography)
Procedure:
-
Dissolve hercynine and L-cysteine in an aqueous solution of 3-mercaptopropionic acid and hydrochloric acid.
-
Heat the mixture under reflux for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the resulting ergothioneine using ion-exchange chromatography.
-
Characterize the final product by NMR and mass spectrometry.
Quantitative Data Summary
| Precursor/Intermediate | Molecular Weight ( g/mol ) | Typical Concentration for in vitro assays | Role in Ergothioneine Synthesis |
| L-Histidine | 155.15 | 1-5 mM | Primary backbone precursor[1] |
| Hercynine | 197.23 | 0.5-2 mM | Trimethylated intermediate[2] |
| L-Cysteine | 121.16 | 1-10 mM | Sulfur donor (fungal pathway)[4] |
| γ-glutamylcysteine | 250.27 | 1-5 mM | Sulfur donor (bacterial pathway)[2] |
| Hercynylcysteine sulfoxide | 316.38 | 0.1-1 mM | Intermediate for C-S bond cleavage[5] |
Visualizations
Caption: Fungal and Bacterial Biosynthetic Pathway of Ergothioneine.
References
- 1. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergothioneine biosynthesis: The present state and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02023E [pubs.rsc.org]
- 6. Mechanistic studies of a novel C-S lyase in ergothioneine biosynthesis: the involvement of a sulfenic acid intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid as a Competitive Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid (3DAP) is a histidine analog that has been identified as a competitive inhibitor of organic anion transporters (OATs).[1] This compound shows potential therapeutic applications, with demonstrated efficacy in animal models of obesity, diabetes, and hepatic steatosis.[1] Its mechanism of action is believed to involve the inhibition of the transport of endogenous organic anions, such as estrone sulfate, thereby modulating their systemic concentrations and downstream signaling pathways.[1] These application notes provide an overview of 3DAP's inhibitory properties and protocols for its investigation.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5624-26-0 | [1] |
| Molecular Formula | C₆H₈N₂O₄ | [1] |
| Molecular Weight | 172.14 g/mol | [1] |
| Melting Point | 179 °C | [1] |
| SMILES | C(CC(=O)O)C1C(=O)NC(=O)N1 | [1] |
| Storage | 2°C - 8°C in a well-closed container | [1] |
Mechanism of Action: Competitive Inhibition of Organic Anion Transporters
3DAP functions as a competitive inhibitor of organic anion transporters, a family of transmembrane proteins crucial for the transport of a wide range of endogenous and exogenous compounds, including drugs, toxins, and hormones.[1] The primary reported mechanism for 3DAP is its competition with estrone sulfate for binding to these transporters.[1] By occupying the transporter's active site, 3DAP reduces the cellular uptake of estrone sulfate, leading to its increased concentration in the blood plasma.[1]
The inhibition of estrone sulfate transport has significant implications for cellular signaling. Estrone sulfate is a major precursor for the active estrogen, estrone, which is involved in various physiological processes. By limiting the intracellular availability of estrone sulfate, 3DAP can modulate estrogen-dependent pathways.
Potential Therapeutic Applications
The observed efficacy of 3DAP in animal models of obesity, diabetes, and hepatic steatosis suggests its potential as a therapeutic agent for metabolic disorders.[1] The underlying mechanism is likely linked to the modulation of steroid hormone signaling and its impact on glucose and lipid metabolism. For instance, altered estrogen levels are known to influence hepatic glucose-6-phosphatase activity, a key enzyme in glucose homeostasis.
Experimental Protocols
General Protocol for In Vitro Inhibition of Organic Anion Transporters
This protocol provides a general framework for assessing the inhibitory activity of 3DAP on organic anion transporters, such as OAT1 and OAT3, expressed in a suitable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably transfected with the organic anion transporter of interest (e.g., OAT1 or OAT3)
-
Control (mock-transfected) HEK293 cells
-
This compound (3DAP)
-
Radiolabeled substrate for the transporter (e.g., [³H]para-aminohippuric acid for OAT1, [³H]estrone-3-sulfate for OAT3)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay reagent (e.g., BCA kit)
Procedure:
-
Cell Culture: Culture the transporter-expressing and mock-transfected HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Seed the cells in 24-well plates at an appropriate density to reach confluence on the day of the experiment.
-
Preparation of Solutions: Prepare stock solutions of 3DAP in a suitable solvent (e.g., DMSO or aqueous buffer) and dilute to the desired concentrations in HBSS. Prepare the radiolabeled substrate solution in HBSS.
-
Inhibition Assay: a. Wash the confluent cell monolayers twice with pre-warmed HBSS. b. Pre-incubate the cells with various concentrations of 3DAP in HBSS for 10-15 minutes at 37°C. Include a vehicle control (HBSS with the same concentration of solvent used for 3DAP). c. Initiate the uptake reaction by adding the radiolabeled substrate solution (containing the same concentrations of 3DAP as in the pre-incubation step) to each well. d. Incubate for a predetermined optimal time (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS. f. Lyse the cells by adding a cell lysis buffer (e.g., 0.1 M NaOH) and incubating for 30 minutes at room temperature.
-
Quantification: a. Transfer an aliquot of the cell lysate to a scintillation vial containing scintillation cocktail and measure the radioactivity using a scintillation counter. b. Use another aliquot of the cell lysate to determine the total protein concentration using a protein assay kit.
-
Data Analysis: a. Normalize the radioactivity counts to the protein concentration for each well. b. Calculate the percentage of inhibition for each concentration of 3DAP relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the 3DAP concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Experimental Workflow for OAT Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of 3DAP on organic anion transporters.
Signaling Pathways
The inhibition of organic anion transporters by 3DAP can impact various signaling pathways, primarily through the modulation of steroid hormone transport.
Regulation of Organic Anion Transporter 3 (OAT3) Activity
The activity of OAT3 is regulated by post-translational modifications, including phosphorylation and ubiquitination. The SGK1/Nedd4-2 signaling pathway is a key regulator of OAT3.
Caption: Simplified diagram of the SGK1/Nedd4-2 pathway regulating OAT3 activity and the point of inhibition by 3DAP.
Data Summary
Currently, there is a lack of publicly available, detailed quantitative data (e.g., Kᵢ, IC₅₀) for the inhibition of specific organic anion transporters by this compound. The primary characterization is as a competitive inhibitor of estrone sulfate transport.[1] Further research is required to quantify its inhibitory potency against a panel of OATs and other relevant transporters.
Synthesis
Conclusion
This compound is a promising competitive inhibitor of organic anion transporters with potential therapeutic applications in metabolic diseases. The provided protocols offer a starting point for researchers to investigate its inhibitory properties further. Future studies should focus on quantifying its inhibitory constants against a range of transporters and elucidating the precise downstream signaling pathways responsible for its therapeutic effects.
References
Application Notes and Protocols for the Synthesis of Derivatives from 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid, a versatile scaffold for drug discovery. The protocols are based on established synthetic methodologies for hydantoin and carboxylic acid derivatives and are intended to serve as a guide for the development of novel compounds with potential therapeutic applications, particularly in the fields of oncology and inflammation.
Introduction
This compound is a heterocyclic compound featuring a hydantoin ring linked to a propanoic acid side chain. The hydantoin moiety is a well-established pharmacophore found in a variety of clinically used drugs, including anticonvulsants and anticancer agents. The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of ester, amide, and other derivatives. This versatility makes this compound an attractive starting material for the development of novel therapeutic agents targeting a range of biological pathways.
Recent research has highlighted the potential of hydantoin-based compounds as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway and its downstream effectors, including the PI3K/Akt and MAPK/ERK pathways.[1][2][3][4][5] Derivatives of this compound are therefore promising candidates for the development of targeted cancer therapies. Furthermore, propanoic acid derivatives have been investigated for their anti-inflammatory properties, suggesting another potential therapeutic avenue for this class of compounds.[6][7][8]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5624-26-0 | [9] |
| Molecular Formula | C₆H₈N₂O₄ | [9] |
| Molecular Weight | 172.14 g/mol | [9] |
| Appearance | Solid | |
| Melting Point | 179 °C | |
| Solubility | Soluble in water |
Experimental Protocols
The following protocols describe general methods for the synthesis of ester and amide derivatives of this compound. These are based on standard, well-documented chemical transformations.
Protocol 1: Synthesis of Ester Derivatives via Fischer Esterification
This protocol describes the synthesis of a methyl ester derivative as an example. The reaction can be adapted for other alcohols.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Protocol 2: Synthesis of Amide Derivatives via DCC Coupling
This protocol describes a general method for the synthesis of amide derivatives using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC, 1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP, 0.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the precipitate with DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Mandatory Visualizations
Synthetic Workflow for Ester and Amide Derivatives
Caption: General synthetic routes to ester and amide derivatives.
Proposed Signaling Pathway Inhibition
Hydantoin derivatives have been shown to inhibit the EGFR signaling pathway, which is crucial in many cancers.[1][2][3]
Caption: Inhibition of the EGFR signaling pathway by hydantoin derivatives.
Applications and Future Directions
The synthetic protocols outlined above provide a framework for generating a library of novel derivatives of this compound. These compounds can be screened for a variety of biological activities, with a particular focus on:
-
Anticancer Activity: Screening against a panel of cancer cell lines to identify compounds with potent antiproliferative effects. Further studies could involve investigating their mechanism of action, including inhibition of key signaling pathways like EGFR, PI3K/Akt, and MAPK/ERK.[1][2][3][5]
-
Anti-inflammatory Activity: Evaluating the ability of the synthesized derivatives to inhibit inflammatory mediators and pathways.[6][7][8]
-
Enzyme Inhibition: Assessing the inhibitory activity against specific enzymes that are relevant to disease pathogenesis.
The structure-activity relationship (SAR) data obtained from these screenings will be invaluable for the rational design and optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The versatility of the this compound scaffold offers significant opportunities for the development of the next generation of targeted therapeutics.
References
- 1. Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFRL858R/T790M Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. helda.helsinki.fi [helda.helsinki.fi]
- 4. researchgate.net [researchgate.net]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 5624-26-0 | FD118157 [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Stability of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid in Aqueous Solutions
This technical support center provides guidance and answers frequently asked questions regarding the stability of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid (DIPA) in aqueous solutions. Understanding the stability profile of DIPA is crucial for its effective use in research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
The main stability issue for DIPA in aqueous solutions is the hydrolysis of the imidazolidine ring (a hydantoin, which is a type of succinimide). This chemical reaction involves the opening of the ring structure, which can affect the biological activity and properties of the compound.
Q2: What are the degradation products of this compound in aqueous solution?
The hydrolysis of the 2,5-dioxoimidazolidine ring in DIPA leads to the formation of N-carbamoyl-glutamic acid.
Q3: What factors influence the rate of hydrolysis of this compound?
The rate of hydrolysis is primarily influenced by:
-
pH: The stability of the succinimide ring is highly pH-dependent.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Buffer Composition: The specific buffer components can potentially influence the rate of degradation.
Q4: How does pH affect the stability of this compound?
The succinimide ring in DIPA is generally more stable in acidic to neutral conditions and is susceptible to hydrolysis under basic conditions.[1][2] Some studies on related compounds have shown that at a very low pH, the succinimide ring can be quite stable.[3][4] Conversely, basic conditions (pH > 7.5) significantly increase the rate of ring opening.[5] There is also evidence to suggest that under weakly acidic conditions (around pH 6.0), a partially opened ring can revert to the closed form.[1]
Q5: What is the effect of temperature on the stability of this compound solutions?
Increased temperatures will accelerate the hydrolysis of the succinimide ring.[1][2] For long-term storage of aqueous solutions, it is recommended to keep them at low temperatures (e.g., 2-8°C).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time in an aqueous stock solution. | The 2,5-dioxoimidazolidine ring may have hydrolyzed. | Prepare fresh stock solutions regularly. If possible, prepare stock solutions in a non-aqueous solvent like DMSO and dilute into aqueous buffer immediately before use. Store aqueous solutions at a lower pH (if compatible with the experiment) and at 2-8°C. |
| Inconsistent experimental results using the same DIPA solution. | The stability of the DIPA solution may be compromised due to pH shifts or temperature fluctuations. | Ensure the pH of your buffer is stable and appropriate for the compound's stability. Avoid repeated freeze-thaw cycles. Aliquot stock solutions to minimize handling. |
| Precipitation is observed in the aqueous solution. | The compound may have limited solubility in the chosen buffer, or degradation products may be less soluble. | Confirm the solubility of DIPA in your specific buffer system. You may need to adjust the pH or use a different buffer. |
Quantitative Data Summary
| Condition | Succinimide Ring Stability | Primary Degradation Pathway |
| Acidic pH (e.g., pH 4-6) | Generally more stable, with slower hydrolysis rates.[2][3] | Slow hydrolysis to the ring-opened form. |
| Neutral pH (e.g., pH 7.0-7.4) | Moderately stable, but hydrolysis can occur over time, especially at elevated temperatures.[2] | Hydrolysis to the ring-opened form. |
| Basic pH (e.g., pH > 8.0) | Significantly less stable, with a faster rate of hydrolysis.[1][5] | Rapid hydrolysis to the ring-opened form. |
| Elevated Temperature (e.g., > 25°C) | Decreased stability, with an accelerated rate of hydrolysis across all pH ranges.[1][2] | Accelerated hydrolysis. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general method to determine the stability of DIPA in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound (DIPA)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or other suitable mobile phase modifier
2. Procedure:
-
Prepare a stock solution of DIPA: Accurately weigh and dissolve DIPA in the aqueous buffer of interest to a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the DIPA solution into several vials and incubate them at a specific temperature (e.g., room temperature or 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately analyze it by HPLC. The 0-hour time point serves as the initial concentration.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to intact DIPA.
-
Monitor the decrease in the peak area of DIPA over time.
-
Look for the appearance of new peaks, which would correspond to degradation products.
-
Calculate the percentage of DIPA remaining at each time point relative to the 0-hour time point.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for assessing DIPA stability.
Caption: Key factors influencing DIPA stability in aqueous solutions.
References
- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Common experimental issues with hydantoin-5-propionic acid
Welcome to the technical support center for hydantoin-5-propionic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
1. What is hydantoin-5-propionic acid?
Hydantoin-5-propionic acid is a derivative of hydantoin, characterized by a propionic acid group attached to the 5th position of the hydantoin ring.[1] It is a metabolite and has been studied in various biological contexts.[1]
2. What are the main applications of hydantoin-5-propionic acid in research?
Hydantoin-5-propionic acid is primarily used in metabolic studies, particularly in relation to amino acid metabolism and certain enzymatic pathways.[2] It also serves as a substrate for enzymes like hydantoin-5-propionic acid amidohydrolase.[2]
3. What are the general handling and storage recommendations for hydantoin-5-propionic acid?
Hydantoin-5-propionic acid should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place. For long-term storage, keeping it at low temperatures (e.g., 4°C) is advisable.[3][4]
Troubleshooting Guides
Synthesis and Purification
Q1: I am having trouble with the synthesis of hydantoin-5-propionic acid. What are some common pitfalls?
A1: The synthesis of hydantoins can be challenging. Common issues include:
-
Incomplete Cyclization: The final ring-closing step to form the hydantoin can be sluggish. Ensure that the reaction conditions (e.g., temperature, catalyst) are optimized. Basic conditions are often required for the cyclization of ureido derivatives.[5]
-
Side Reactions: The starting materials may undergo side reactions, reducing the yield of the desired product. Purification of intermediates is crucial.
-
Racemization: The stereocenter at the 5-position of the hydantoin ring can be prone to racemization, especially under harsh basic or acidic conditions.[6] Careful control of pH and temperature is necessary if a specific stereoisomer is desired.
Q2: My purified hydantoin-5-propionic acid shows impurities in the NMR spectrum. What are the likely contaminants?
A2: Common impurities can include:
-
Unreacted Starting Materials: Check for the presence of signals corresponding to your initial reagents.
-
Ring-Opened Product: The hydantoin ring can be susceptible to hydrolysis under strong basic conditions, leading to the corresponding ureido acid.
-
Solvent Residues: Ensure that the solvents used for purification have been thoroughly removed under vacuum.
A detailed experimental protocol for a general hydantoin synthesis is provided below, which can be adapted for hydantoin-5-propionic acid.
Solubility and Stability
Q3: I am struggling to dissolve hydantoin-5-propionic acid. What solvents are recommended?
A3: Hydantoin-5-propionic acid is predicted to have a water solubility of 7.45 g/L.[7] For preparing stock solutions, consider the following:
-
Aqueous Buffers: It is soluble in aqueous buffers. The solubility will be pH-dependent due to the carboxylic acid group. At pH values above its pKa (predicted to be around 3.92), it will exist as the more soluble carboxylate salt.[7]
-
Organic Solvents: Limited information is available on its solubility in organic solvents. For related compounds, polar aprotic solvents like DMSO and DMF are often used.
Solubility Data
| Property | Value | Source |
| Predicted Water Solubility | 7.45 g/L | ALOGPS[7] |
| Predicted pKa (Strongest Acidic) | 3.92 | ChemAxon[7] |
Q4: Is hydantoin-5-propionic acid stable under my experimental conditions?
A4: The stability of hydantoin-5-propionic acid is influenced by pH and temperature.
-
pH Stability: The hydantoin ring can be susceptible to hydrolysis at extreme pH values (strong acid or strong base), especially at elevated temperatures. In a study of an enzyme acting on this substrate, the compound was stable in a potassium phosphate buffer at pH 7.2 and 30°C for at least an hour.[2]
-
Thermal Stability: While specific data on the compound's thermal stability is limited, an enzyme that processes it was found to be stable up to 45°C.[2][8] It is advisable to avoid prolonged exposure to high temperatures.
Analytical and Experimental Assays
Q5: I am having difficulty detecting hydantoin-5-propionic acid in my HPLC analysis. What are the optimal conditions?
A5: A published method for the HPLC analysis of hydantoin-5-propionic acid provides the following parameters:
HPLC Analysis Protocol
| Parameter | Condition |
| Column | Inertsil ODS-4 (ϕ4.6 × 250 mm) |
| Mobile Phase | 20% methanol in water, containing 0.01% formic acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | 210 nm |
| Retention Time | ~8.1 min |
| Source: Bioscience, Biotechnology, and Biochemistry[2] |
Q6: My experimental results are inconsistent. Could hydantoin-5-propionic acid be interfering with my assay?
A6: Yes, compounds with structures similar to hydantoin can sometimes interfere with biological assays. Potential mechanisms of interference include:
-
Chemical Reactivity: The hydantoin ring contains functional groups that could potentially react with assay components, especially under certain conditions.
-
Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.
-
Redox Activity: Although not specifically reported for this compound, molecules with certain functional groups can participate in redox cycling, which can interfere with assays that are sensitive to reactive oxygen species.[9]
It is recommended to run control experiments to test for potential assay interference.
Experimental Protocols
General Protocol for Hydantoin Synthesis
This is a general procedure that can be adapted for the synthesis of 5-substituted hydantoins.
-
Formation of the Ureido Acid: React an appropriate amino acid precursor (e.g., glutamic acid for hydantoin-5-propionic acid) with an isocyanate or a related reagent to form the corresponding ureido acid.
-
Cyclization: The ureido acid is then cyclized to the hydantoin. This is often achieved by heating under acidic or basic conditions. A common method involves heating with a strong acid like HCl.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixtures) or by column chromatography.
Protocol for HPLC-MS Analysis of an Enzymatic Reaction
The following protocol was used to monitor the enzymatic conversion of hydantoin-5-propionic acid.
-
Reaction Mixture: Prepare a reaction mixture containing 15 mM hydantoin-5-propionic acid in 50 mM potassium phosphate buffer (pH 7.2).
-
Enzyme Addition: Initiate the reaction by adding the purified enzyme (e.g., ErtD).
-
Incubation: Incubate the reaction at 30°C.
-
Quenching: Stop the reaction by taking an aliquot and adding an equal volume of methanol.
-
Sample Preparation: Dilute the quenched sample with water to 20% methanol and add 0.01% formic acid.
-
LC-MS Analysis: Analyze the sample by LC-MS. The separation can be achieved on a C18 column with a mobile phase of 20% methanol in water containing 0.01% formic acid.[2]
Visualizations
Caption: General experimental workflow for hydantoin-5-propionic acid.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. 5-Hydantoinpropionic acid | C6H8N2O4 | CID 782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. chemos.de [chemos.de]
- 4. perstorp.com [perstorp.com]
- 5. Hydantoin synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Showing Compound Hydantoin-5-propionic acid (FDB022493) - FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, which typically proceeds via a two-step process: (1) Formation of the N-carbamoyl-L-glutamic acid intermediate from L-glutamic acid and a cyanate source, followed by (2) acid-catalyzed cyclization to the final hydantoin product.
Problem 1: Low Yield of N-carbamoyl-L-glutamic acid (Intermediate)
A low yield in the first step of the synthesis can significantly impact the overall efficiency. Below are potential causes and recommended actions.
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete reaction of L-glutamic acid | Ensure complete dissolution of L-glutamic acid before adding the cyanate source. The reaction is typically performed in an aqueous medium. The use of a lithium-containing compound in the aqueous medium has been shown to improve reaction rates and yields.[1] Stir the reaction mixture vigorously for an adequate duration (e.g., 24 hours) at a controlled temperature (e.g., 30°C).[1] | Increased conversion of L-glutamic acid to the desired N-carbamoyl intermediate. |
| Incorrect pH for the reaction | Maintain the pH of the reaction mixture within the optimal range for carbamoylation. The reaction is typically carried out under neutral to slightly basic conditions initially. | Maximized formation of the ureido intermediate and minimized side reactions. |
| Hydrolysis of the cyanate source | Add the cyanate source (e.g., sodium cyanate) to the reaction mixture in a controlled manner. Prepare the cyanate solution just before use to minimize hydrolysis. | Ensures the availability of the cyanate for the reaction with the amino acid. |
| Precipitation of starting material | Ensure all reactants remain in solution. If solubility is an issue, consider adjusting the solvent system or temperature. | A homogeneous reaction mixture allows for better interaction between reactants. |
Problem 2: Low Yield of this compound (Final Product) during Cyclization
The cyclization of N-carbamoyl-L-glutamic acid is a critical step that can be prone to low yields.
| Potential Cause | Recommended Action | Expected Outcome |
| Inefficient Ring Closure | Optimize the choice and concentration of the acid catalyst. While various acids can be used, hydrochloric acid is commonly employed for hydantoin synthesis.[2] Experiment with different concentrations to find the optimal balance between efficient cyclization and minimizing side reactions. | Improved rate and extent of the desired cyclization reaction. |
| Hydrolysis of the Hydantoin Ring | The hydantoin ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions.[3] Avoid prolonged exposure to strong acids or high temperatures. Monitor the reaction progress and stop it once the starting material is consumed. | Minimized degradation of the final product, leading to a higher isolated yield. |
| Formation of Side Products | Besides hydrolysis, other side reactions can occur. Ensure the reaction temperature is appropriate. For many hydantoin syntheses, gentle heating on a steam bath is sufficient.[2] | Reduced formation of impurities, simplifying purification and improving the yield of the desired product. |
| Incomplete Reaction | Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of the N-carbamoyl-L-glutamic acid starting material. | Maximized conversion to the final product. |
Problem 3: Product Purification Challenges
Isolating a pure product is essential for subsequent applications.
| Potential Cause | Recommended Action | Expected Outcome |
| Co-precipitation of Impurities | After acidification to precipitate the product, wash the solid thoroughly with cold water to remove any soluble impurities.[1] | A purer solid product before any further purification steps. |
| Product Loss During Recrystallization | Choose an appropriate solvent system for recrystallization. The solubility of the product should be low in the cold solvent and high in the hot solvent. Ethanol is a common solvent for crystallizing similar compounds. | High recovery of pure crystalline product. |
| Difficulty in Removing Starting Material | If the reaction has not gone to completion, separating the product from the starting material can be challenging due to similar polarities. Optimize the reaction conditions to ensure full conversion. If necessary, column chromatography may be employed. | A final product with high purity, free from starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and established method is the Urech hydantoin synthesis.[2][4] This involves two main steps:
-
N-Carbamoylation: L-glutamic acid is reacted with a cyanate salt (e.g., potassium cyanate or sodium cyanate) in an aqueous solution to form N-carbamoyl-L-glutamic acid.
-
Cyclization: The resulting N-carbamoyl-L-glutamic acid is then treated with a strong acid, typically hydrochloric acid, which catalyzes the intramolecular cyclization to form the hydantoin ring of this compound.[2]
Q2: What are the critical parameters to control for a high yield?
A2: Several parameters are crucial for maximizing the yield:
-
Temperature: Both the carbamoylation and cyclization steps are temperature-sensitive. The carbamoylation is often carried out at a slightly elevated but controlled temperature (e.g., 30°C)[1], while the cyclization may require gentle heating.[2]
-
pH: The pH during the carbamoylation step should be carefully controlled to favor the reaction between the amino group and the cyanate. During workup and cyclization, the pH is adjusted with a strong acid to facilitate ring closure and product precipitation.[1]
-
Reaction Time: Sufficient reaction time is necessary for both steps to proceed to completion. Monitoring the reaction progress by TLC or other analytical methods is recommended.
-
Purity of Reagents: Using high-purity starting materials is essential to avoid side reactions and simplify purification.
Q3: What are the potential side reactions that can lower the yield?
A3: The primary side reaction of concern is the hydrolysis of the hydantoin ring in the final product, which can revert it to the N-carbamoyl-L-glutamic acid intermediate or even further to glutamic acid, especially under harsh conditions.[3] Another potential issue is the formation of polymeric byproducts, particularly if the reaction temperature is too high.
Q4: How can I confirm the identity and purity of my synthesized product?
A4: A combination of analytical techniques should be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the chemical structure of the final product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the functional groups present in the molecule, such as the C=O stretches of the carboxylic acid and the hydantoin ring, and the N-H stretches.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized compound.
-
Melting Point: A sharp melting point close to the literature value (179 °C)[5] is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and to quantify any impurities.
Experimental Protocols
Synthesis of N-carbamoyl-L-glutamic acid (Intermediate)
This protocol is adapted from a patented procedure for the synthesis of carglumic acid (N-carbamoyl-L-glutamic acid).[1]
-
To a suitable reactor, add 1.2 L of water and 54.4 g (1.36 moles) of sodium hydroxide. Stir until the sodium hydroxide is completely dissolved.
-
Add 61.9 g (0.95 moles) of sodium cyanate to the solution and stir until dissolved.
-
Add 140 g (0.95 moles) of L-glutamic acid to the reaction mixture.
-
Stir the mixture at 30°C for 24 hours.
-
After 24 hours, cool the reaction mixture and slowly add 30% (w/w) aqueous HCl until the pH is below 3. This will cause the product to precipitate.
-
Filter the solid precipitate and wash it with cold water (3 x 30 mL).
-
Dry the solid under vacuum at 50°C for 24 hours to obtain N-carbamoyl-L-glutamic acid. An expected yield of around 90% can be achieved with this method.[1]
Cyclization to this compound
This is a general procedure for the acid-catalyzed cyclization of a ureido acid to a hydantoin, based on common methodologies.[2]
-
Place the dried N-carbamoyl-L-glutamic acid in a round-bottom flask.
-
Add a sufficient amount of concentrated hydrochloric acid (e.g., 37% v/v) to dissolve the starting material.
-
Heat the mixture on a steam bath. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Allow the reaction mixture to cool to room temperature, which should induce crystallization of the product.
-
Collect the crystals by filtration and wash them with a small amount of cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or water, to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low yield issues.
Caption: Potential side reactions in the synthesis.
References
- 1. WO2020075082A1 - Process for the synthesis of carglumic acid - Google Patents [patents.google.com]
- 2. ikm.org.my [ikm.org.my]
- 3. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydantoin-5-Propionic Acid HPLC Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of hydantoin-5-propionic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my hydantoin-5-propionic acid peak tailing?
Peak tailing, where a peak is asymmetrical with a trailing edge, is a common issue when analyzing acidic compounds like hydantoin-5-propionic acid.[1] This can lead to inaccurate integration and poor resolution.[2] The primary causes and solutions are outlined below.
-
Secondary Silanol Interactions: The most frequent cause for tailing of acidic compounds is the interaction between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[3]
-
Solution: Lower the pH of the mobile phase. Hydantoin-5-propionic acid is a carboxylic acid.[4][5] By adjusting the mobile phase pH to be at least 1.5-2 units below the analyte's pKa, the compound will be in its protonated, non-ionized form, minimizing interactions with silanols and improving peak shape. A pH of 2.5-3.0 is often effective.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][6]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7][8]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself.
-
Q2: My chromatogram shows a split or double peak for hydantoin-5-propionic acid. What is the cause?
Split peaks suggest that the analyte is experiencing two different environments as it travels through the system.[3]
-
Column Void or Contamination: A void at the head of the column or contamination on the inlet frit can disrupt the sample path, causing splitting.[6][7] This can happen if the column is subjected to pressure shocks or if particulate matter from the sample accumulates.[9]
-
Solution: First, try back-flushing the column with a strong solvent. If this fails, replace the column inlet frit. If a void has formed, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.[3]
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is not miscible with the mobile phase or is much stronger can cause the sample to band improperly on the column.[7]
-
Solution: Prepare your sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
-
Partial Sample Dissolution: If the analyte is not fully dissolved in the sample solvent, it can lead to peak splitting.
-
Solution: Ensure the sample is completely dissolved before injection. Sonication may aid in dissolution.
-
Q3: The retention time for my hydantoin-5-propionic acid peak is inconsistent. How can I fix this?
Shifting retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase, temperature, or column equilibration.
-
Mobile Phase Composition: Small variations in the mobile phase composition or pH can lead to significant shifts in retention time, especially for ionizable compounds.
-
Solution: Prepare the mobile phase carefully and consistently. Use a buffer to control the pH. Ensure the mobile phase is well-mixed and degassed before use.[8]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times, as viscosity and chromatographic interactions are temperature-dependent. A 1°C change can alter retention times by 1-2%.[10]
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.
-
-
Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, retention times can drift, especially at the beginning of a run sequence.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before starting the analysis.
-
Q4: What are the ideal starting conditions for an HPLC method for hydantoin-5-propionic acid?
For a new method, a systematic approach is best. Reversed-phase HPLC is the most common technique for this type of molecule.
-
Recommended Starting Parameters: Based on the properties of hydantoin-5-propionic acid, a good starting point for method development would be a reversed-phase C18 column with a buffered mobile phase.[11] A gradient run from low to high organic solvent can help determine the approximate elution conditions in a single injection.[12]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 100-150 mm x 4.6 mm, 3 or 5 µm | Provides good retention and efficiency for small organic molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5-3.0) | Ensures the carboxylic acid group is protonated for better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Elution Mode | Isocratic or Gradient | Start with a gradient (e.g., 5% to 95% B over 20 min) to find the elution point, then optimize to an isocratic method if possible for simplicity and robustness. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Temperature | 30 °C | Provides better reproducibility than ambient temperature. |
| Injection Volume | 5 - 20 µL | A typical range to avoid column overload. |
| Detection | UV at 210-220 nm | Lower UV wavelengths are generally suitable for compounds lacking a strong chromophore. |
Troubleshooting Workflows & Diagrams
The following diagrams illustrate logical troubleshooting steps and key chemical principles for the HPLC analysis of hydantoin-5-propionic acid.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. Hydantoin-5-propionate | C6H7N2O4- | CID 4443939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Hydantoinpropionic acid | C6H8N2O4 | CID 782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mastelf.com [mastelf.com]
- 7. bvchroma.com [bvchroma.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phenomenex.com [phenomenex.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pharmtech.com [pharmtech.com]
- 12. youtube.com [youtube.com]
Technical Support Center: 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and analysis of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Carglumic Acid Impurity B, is a chemical compound with the molecular formula C₆H₈N₂O₄ and a molecular weight of 172.14 g/mol .[1][2] It is structurally related to succinimide and is an impurity of Carglumic Acid, a drug used to treat hyperammonemia.
Q2: What are the expected degradation products of this compound?
Based on the chemical structure, the primary degradation pathway for this compound is the hydrolysis of the imidazolidine ring. This ring-opening reaction can occur under acidic or basic conditions, leading to the formation of N-carbamoyl-glutamic acid. Further hydrolysis can lead to the formation of glutamic acid.
Q3: What are the typical stress conditions used to induce the degradation of this compound?
Forced degradation studies are essential to identify potential degradation products.[3][4][5] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at room temperature
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80°C
-
Photodegradation: Exposure to UV light (254 nm) and visible light
Q4: How can I analyze the parent compound and its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[6][7][8] This method should be capable of separating the parent compound from all its potential degradation products. A reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection is typically suitable for this compound.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or splitting in HPLC analysis. | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the HPLC column.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes.- Reduce the injection volume or sample concentration. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Ensure the column is fully equilibrated with the mobile phase before injection. |
| Appearance of unexpected peaks in the chromatogram. | - Contamination of the sample, solvent, or glassware- Degradation of the sample during storage or analysis | - Use high-purity solvents and clean glassware.- Analyze freshly prepared samples.- Investigate the stability of the compound under the analytical conditions. |
| Mass imbalance in forced degradation studies. | - Formation of non-UV active or volatile degradation products- Co-elution of peaks | - Use a mass-sensitive detector (e.g., mass spectrometry) in parallel with the UV detector.- Optimize the chromatographic method to improve the resolution between peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV-Vis spectrophotometer or photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 M HCl. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH. Keep the solution at room temperature for a specified time. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂. Keep the solution at room temperature for a specified time. At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for a specified time. At each time point, withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.
-
Photodegradation: Expose a solution of the compound (in a transparent container) and the solid compound to UV and visible light in a photostability chamber. Analyze the samples at specified time points by HPLC.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (starting conditions):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase it.
Chromatographic Conditions (starting conditions):
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: 210 nm
Procedure:
-
Inject the undegraded compound to determine its retention time.
-
Inject samples from the forced degradation studies.
-
Evaluate the chromatograms for the separation of the parent peak from the degradation product peaks.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
Caption: Hypothetical signaling pathway affected by a degradation product.
References
- 1. This compound | 5624-26-0 | FD118157 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. scispace.com [scispace.com]
- 4. sgs.com [sgs.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach [mdpi.com]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Assays for 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times and other critical parameters for assays involving 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a histidine analog. It is recognized as a competitive inhibitor of organic anion transporters (OATs), which are crucial for the transport of various molecules across cell membranes. Due to this property, it is often used in studies related to drug transport and interaction with OATs. Additionally, it serves as a reference standard or impurity in the analysis of other compounds, such as Carglumic Acid.
Q2: Why is optimizing incubation time crucial for assays with this compound?
A2: Optimizing incubation time is critical to ensure that the binding between this compound and its target (e.g., an organic anion transporter) reaches equilibrium. Insufficient incubation can lead to an underestimation of the compound's potency (a higher IC50 value), while excessively long incubation might lead to degradation of the compound or the biological components of the assay. For competitive binding assays, pre-incubation of the target with the inhibitor before adding the substrate is often necessary for accurate potency determination.[1]
Q3: What are the common challenges encountered when working with imidazolidine or succinimide-containing compounds in assays?
A3: Compounds with imidazolidine or succinimide rings can present several challenges:
-
Stability: The succinimide ring can be unstable and prone to hydrolysis, especially at neutral or alkaline pH.[2][3] This can lead to a loss of active compound over time, affecting reproducibility. It is often recommended to perform experiments at a slightly acidic pH to improve stability.[3]
-
Compound Aggregation: Imidazole derivatives, in particular, can form aggregates in aqueous solutions, leading to non-specific inhibition and high variability in results.[4]
-
Assay Interference: These compounds may interfere with certain detection methods, such as fluorescence-based assays, by quenching or enhancing the signal.[4]
-
Solubility: Poor aqueous solubility can lead to precipitation in assay buffers, resulting in inconsistent concentrations of the active compound.[5]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent pre-incubation time. | Standardize the pre-incubation time for the compound with the target protein across all experiments. Use a precise timer.[1] |
| Compound instability in assay buffer. | Prepare fresh solutions of the compound for each experiment. Assess compound stability over the experiment's duration at the working temperature and pH. Consider using a slightly acidic buffer (pH 6.0-7.0) if succinimide ring hydrolysis is suspected.[2][3] |
| Compound precipitation. | Visually inspect for precipitation. If solubility is an issue, consider using a lower concentration of the compound or adding a small percentage of a solubilizing agent like DMSO (ensure it doesn't affect the assay).[5] |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Issue 2: No or Weak Inhibition Observed
| Possible Cause | Recommended Solution |
| Insufficient pre-incubation time. | The inhibitor may be a slow-binder. Increase the pre-incubation time to allow the binding to reach equilibrium. Test a range of pre-incubation times (e.g., 15, 30, 60 minutes) to see if the IC50 value decreases and stabilizes.[1] |
| Inactive compound. | Verify the purity and integrity of the compound stock. If possible, confirm its activity using a well-established, orthogonal assay. |
| Inactive target protein (e.g., enzyme, transporter). | Run a positive control with a known inhibitor of the target to ensure the biological system is active. |
| Incorrect assay conditions. | Ensure the buffer composition, pH, and temperature are optimal for the target protein's activity. |
Experimental Protocols
Protocol 1: Competitive Binding Assay for Organic Anion Transporters (OATs)
This protocol is designed to determine the inhibitory potency (IC50) of this compound on OATs expressed in a cell line (e.g., CHO or HEK293 cells).
Materials:
-
OAT-expressing cells and control (mock-transfected) cells
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fluorescent or radiolabeled OAT substrate (e.g., fluorescein-methotrexate, [3H]-estradiol-17β-glucuronide)[6][7]
-
This compound
-
96-well plates
Procedure:
-
Cell Seeding: Seed the OAT-expressing and control cells in a 96-well plate and culture overnight to form a monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer. Add the different concentrations of the test compound to the wells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C. This allows the inhibitor to bind to the transporter.
-
Substrate Addition: Add the labeled OAT substrate to all wells.
-
Incubation: Incubate for a specific time (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of substrate uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Detection: Lyse the cells and measure the intracellular concentration of the labeled substrate using a suitable plate reader (fluorimeter or scintillation counter).
-
Data Analysis: Subtract the signal from the control cells (non-specific uptake) from the OAT-expressing cells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Optimizing Incubation Times for Competitive Binding Assay
| Parameter | Recommended Time Range | Rationale |
| Pre-incubation Time | 15 - 60 minutes | Allows for the inhibitor to reach binding equilibrium with the transporter before substrate addition.[1] The optimal time should be determined experimentally by testing different durations and observing if the IC50 value stabilizes. |
| Substrate Incubation Time | 2 - 15 minutes | Should be short enough to ensure initial uptake rates are measured (linear phase of uptake). This is determined by a time-course experiment with the substrate alone. |
Visualizations
Caption: Workflow for a competitive OAT binding assay.
Caption: Competitive inhibition of an Organic Anion Transporter.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 [benthamopenarchives.com]
Technical Support Center: Toxicity of Hydantoin Compounds in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of hydantoin compounds in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of hydantoin-induced cytotoxicity?
Hydantoin derivatives can induce toxicity in cell lines through several molecular mechanisms:
-
Induction of Apoptosis: Many hydantoin compounds trigger programmed cell death, a process often mediated by the activation of caspases.[1][2] This can involve characteristic morphological changes such as reduced cell size, nuclear disintegration, and membrane blebbing.[2]
-
Cell Cycle Arrest: These compounds can halt cell proliferation by interfering with the cell cycle, preventing cells from dividing and growing.[1]
-
Generation of Oxidative Stress: Some hydantoins can lead to an imbalance between reactive oxygen species (ROS) and the cell's antioxidant defenses, causing damage to cellular components.[1] For instance, the well-known hydantoin-based drug phenytoin has been shown to induce oxidative stress.[1]
-
Disruption of Signaling Pathways: Hydantoins can interfere with critical pathways essential for cell survival and growth, such as the PI3K/Akt/mTOR or EGFR signaling pathways.[1]
Q2: Why do I observe different IC50 values for the same hydantoin compound in different cell lines?
It is common to observe varying IC50 values for the same compound across different cell lines.[3] This phenomenon is attributed to "cell-specific response."[3] Each cell line is a unique biological system with distinct characteristics, even if derived from the same tissue type.[3] Factors contributing to these differences include:
-
Genetic and Phenotypic Heterogeneity: Tumor cells, from which many cell lines are derived, are inherently heterogeneous and possess high mutational capacity.[3]
-
Differential Expression of Drug Targets: The protein target of the hydantoin compound may be expressed at different levels in various cell lines.
-
Variations in Drug Metabolism: Cell lines can have different capacities to metabolize the compound, leading to variations in the concentration of the active form.
-
Differences in Signaling Pathways: The baseline activity and interconnectedness of signaling pathways can vary, affecting the cellular response to the compound.[4]
Furthermore, the specific in vitro assay used to determine the IC50 value can also influence the result, as different assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity).[3]
Q3: My hydantoin compound is not showing any toxicity at expected concentrations. What could be the issue?
If a hydantoin compound is not exhibiting the expected cytotoxicity, several factors could be at play:
-
Compound Instability or Precipitation: Verify the solubility of your compound in the cell culture medium.[1] It is crucial to prepare fresh stock solutions for each experiment and visually inspect the wells for any signs of precipitation after adding the compound to the medium.[1]
-
Low Cellular Sensitivity: The specific cell line you are using may be inherently resistant to the compound.[1] It is advisable to perform a dose-response curve over a wider concentration range and to test the compound on multiple cell lines to check for cell-type-specific sensitivity.[1][3]
-
Incorrect Assay Choice: The selected cytotoxicity assay may not be sensitive enough or appropriate for the compound's mechanism of action. Consider using a panel of assays that measure different endpoints (e.g., apoptosis, necrosis, metabolic activity).
Troubleshooting Guides
Problem 1: High background signal or inconsistent results in the MTT assay.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contamination (Bacterial/Fungal) | Discard the contaminated media and cells. Decontaminate the incubator and biosafety cabinet. Always use aseptic techniques.[5][6] |
| Compound Precipitation | Visually inspect wells for precipitate. If observed, try dissolving the compound in a different solvent or at a lower stock concentration. Prepare fresh dilutions for each experiment.[1] |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells to ensure even distribution. |
| Edge Effects in 96-well Plates | To minimize evaporation from outer wells, which can concentrate the compound and affect cell growth, fill the peripheral wells with sterile PBS or medium without cells. |
| Incomplete Formazan Solubilization | After adding the solubilization buffer (e.g., DMSO, isopropanol), ensure complete mixing by pipetting up and down or placing the plate on a shaker for a few minutes before reading the absorbance. |
Problem 2: Difficulty in interpreting apoptosis data from flow cytometry (Annexin V/PI staining).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect Gating Strategy | Set up proper controls, including an unstained cell population, cells stained only with Annexin V-FITC, and cells stained only with Propidium Iodide (PI), to establish correct compensation and gating. |
| High Percentage of Necrotic Cells | If a high percentage of cells are in the late apoptotic/necrotic quadrant (Annexin V+/PI+), consider reducing the treatment duration or compound concentration to capture earlier apoptotic events. |
| Cell Clumping | Ensure a single-cell suspension is prepared before staining. Cell clumps can be filtered out using a cell strainer. |
| Delayed Staining Post-Treatment | Perform staining and analysis as soon as possible after harvesting the cells, as the apoptotic process is dynamic. |
Quantitative Data
Table 1: Cytotoxic Activity of Representative Hydantoin Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 1-Methylhydantoin | HK-2 (Human renal proximal tubular) | MTT | Dose-dependent loss of viability at 0.25, 0.5, and 1 mM | [2] |
| Hydantoin/1,2,4-oxadiazoline 5d | HCT116 (Human colon cancer) | MTT | ~30 | [7] |
| Hydantoin/1,2,4-oxadiazoline 5g | HCT116 (Human colon cancer) | MTT | ~30 | [7] |
| Hydantoin/1,2,4-triazoline spiro-compounds | HCT116 (Human colon cancer) | MTT | ~35-45 | [7] |
| Oxindolo/1,2,4-oxadiazoles | HCT116 (Human colon cancer) | MTT | ~50-5 | [7] |
| Compound 4 (3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative) | SW480 (Human colon cancer) | MTT | Data not specified, but most effective | [8] |
| Compound 4 (3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative) | SW620 (Human colon cancer) | MTT | Data not specified, but most effective | [8] |
| Compound 4 (3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative) | PC3 (Human prostate cancer) | MTT | Data not specified, but most effective | [8] |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt (MTT) into purple formazan crystals.[1]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂.[1]
-
Compound Treatment: Prepare serial dilutions of the hydantoin compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with the hydantoin compound at the desired concentrations for the specified duration. Include both positive and negative controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Signaling pathway for hydantoin-induced apoptosis.
Caption: Experimental workflow for assessing hydantoin toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Methylhydantoin cytotoxicity on renal proximal tubular cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid, a key intermediate in various synthetic pathways.
Troubleshooting Guides
Recrystallization Issues
Recrystallization from water is the most common method for purifying this compound. However, challenges can arise. This guide addresses common problems and their solutions.
Problem 1: The compound "oils out" instead of crystallizing.
"Oiling out" is the separation of the solute as a liquid layer rather than solid crystals. This can be caused by high levels of impurities, a rapid decrease in temperature, or the use of an inappropriate solvent.
-
Solution:
-
Re-dissolve the oil: Reheat the solution until the oil fully dissolves.
-
Add more solvent: Add a small amount of hot water to decrease the saturation of the solution.
-
Slow cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulation of the flask can help to slow down the cooling process.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seed crystals: If available, add a small seed crystal of pure this compound to the cooled solution to initiate crystallization.
-
Problem 2: Low yield of purified product.
A low recovery of the final product can be due to several factors.
-
Solution:
-
Minimize the amount of solvent: Use the minimum amount of hot water required to dissolve the crude product. Excess solvent will lead to a significant loss of product in the mother liquor.
-
Ensure complete precipitation: After cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold water to avoid dissolving the product.
-
Problem 3: The purified product is still impure.
If the recrystallized product does not meet the required purity, consider the following:
-
Solution:
-
Repeat the recrystallization: A second recrystallization can significantly improve purity.
-
Activated charcoal treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
-
Alternative purification methods: If recrystallization is ineffective, column chromatography may be necessary.
-
Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound is recrystallization from water. This technique is suitable for this polar compound and can effectively remove many common impurities.
Q2: What are the potential impurities in this compound synthesized via the Urech hydantoin synthesis?
A2: The Urech synthesis starting from L-aspartic acid can lead to several impurities, including:
-
Unreacted L-aspartic acid.
-
The intermediate N-carbamoyl-L-aspartic acid.
-
Side products from the degradation of the hydantoin ring, especially under harsh pH or high-temperature conditions.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a robust method for quantifying the purity and identifying impurities.
-
Melting Point: A sharp melting point range close to the literature value (around 185-188 °C) is indicative of high purity. Impurities will typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and detect the presence of impurities.
Q4: My compound is highly polar and difficult to purify by standard normal-phase chromatography. What are my options?
A4: For highly polar compounds like this compound that are challenging to purify by traditional methods, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent, which is effective for retaining and separating very polar compounds.
Q5: What precautions should I take during the purification to avoid degradation of the hydantoin ring?
A5: The hydantoin ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. To minimize degradation:
-
Maintain a slightly acidic pH: During any aqueous workup or purification, it is advisable to maintain a slightly acidic pH (around 4-6).
-
Avoid high temperatures for extended periods: While heating is necessary for recrystallization, prolonged exposure to high temperatures should be avoided.
Data Presentation
Table 1: Recrystallization Solvent and Expected Outcome
| Parameter | Value |
| Recrystallization Solvent | Water |
| Expected Yield | 70-85% |
| Expected Purity | >98% (by HPLC) |
| Appearance | White to off-white crystalline solid |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling on a hot plate with stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil for 2-5 minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.
Logical Relationship for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
Validation & Comparative
A Comparative Guide to L-Histidine and its Metabolite, 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid, in Metabolic Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, the analysis of amino acids and their derivatives is fundamental to understanding health and disease. This guide provides a detailed comparison of L-histidine, an essential amino acid, and its downstream metabolite, 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid (also known as L-hydantoin-5-propionic acid). While direct comparative performance data in a single metabolic assay is scarce, this document offers a comprehensive overview of their distinct roles, analytical methodologies, and practical considerations for their use in metabolic assays.
Introduction to the Compounds
L-Histidine is a proteogenic amino acid with a unique imidazole side chain, rendering it crucial for a variety of biological functions. It is an essential amino acid, meaning it must be obtained through the diet. L-histidine is a precursor for the synthesis of histamine, a key modulator of immune responses, and carnosine, an antioxidant dipeptide abundant in muscle and brain tissues. Its levels in biological fluids are often indicative of nutritional status and can be altered in various pathological conditions.
This compound is a metabolite of L-histidine, formed through the urocanic acid pathway. It is also identified as a histidine analog and has been noted as an impurity in the pharmaceutical agent Carglumic Acid. Research has indicated its potential as a biomarker in disorders related to folate and vitamin B12 metabolism. While not as extensively studied as L-histidine, its role as a metabolic intermediate provides a unique window into specific enzymatic pathways.
Metabolic Relationship and Signaling Pathways
L-histidine is catabolized in the liver and skin through a series of enzymatic reactions. The initial step involves the deamination of L-histidine by histidase to form urocanic acid. Subsequently, urocanase hydrates urocanic acid to 4-imidazolone-5-propionic acid. Finally, this compound is formed from 4-imidazolone-5-propionic acid. This metabolic link is crucial when designing and interpreting metabolic assays involving either compound.
Efficacy of Hydantoin-5-Propionic Acid and Other Histidine Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic efficacy of hydantoin-5-propionic acid and other histidine analogs. The focus is on two key areas where these compounds have shown potential: anticancer and antifungal activities. While direct therapeutic efficacy data for hydantoin-5-propionic acid is currently unavailable in peer-reviewed literature, this guide presents a comprehensive comparison of related hydantoin derivatives and other histidine analogs, supported by experimental data and detailed methodologies.
Executive Summary
Hydantoin-5-propionic acid is a known metabolite of histidine.[1][2][3] Despite its structural similarity to other biologically active histidine analogs, there is a notable absence of publicly available data on its efficacy as an anticancer or antifungal agent. In contrast, various other hydantoin derivatives and histidine-rich peptides have demonstrated significant potential in these therapeutic areas. This guide summarizes the available quantitative data for these analogs, details the experimental protocols used to assess their efficacy, and visualizes the key signaling pathways they modulate.
Anticancer Efficacy of Histidine Analogs
Several studies have highlighted the antiproliferative activity of hydantoin derivatives against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the induction of apoptosis (programmed cell death).
Quantitative Data: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various hydantoin derivatives against different cancer cell lines. A lower IC50 value indicates greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Cyclohexyl-5-phenyl hydantoin | HeLa (Cervical Carcinoma) | 5.4 | [4] |
| MCF-7 (Breast Carcinoma) | 2 | [4] | |
| 3-Benzhydryl-5-phenyl hydantoin | HeLa (Cervical Carcinoma) | 20-23 | [4] |
| MCF-7 (Breast Carcinoma) | 20-23 | [4] | |
| MiaPaCa-2 (Pancreatic Carcinoma) | 20-23 | [4] | |
| H460 (Lung Carcinoma) | 20-23 | [4] | |
| SW620 (Colon Carcinoma) | 20-23 | [4] | |
| UPR1024 (5-benzylidene-hydantoin) | A549 (Non-small cell lung cancer) | >10 (induces apoptosis) | |
| Compound 4 (3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative) | SW480 (Colon Carcinoma) | Not specified, but most effective | |
| SW620 (Colon Carcinoma) | Not specified, but most effective | ||
| PC3 (Prostate Cancer) | Not specified, but most effective |
Note: Data for hydantoin-5-propionic acid is not available.
Experimental Protocols: Anticancer Assays
The most common method to determine the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., hydantoin derivatives) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.
Signaling Pathways in Cancer
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation.[5][6][7][8] In many cancers, this pathway is overactive. Some hydantoin derivatives act as EGFR inhibitors, blocking the downstream signaling cascade that leads to cell proliferation.
Caption: EGFR Signaling Pathway Inhibition by Hydantoin Derivatives.
Apoptosis Signaling Pathway: Apoptosis is a natural process of programmed cell death.[9][10][11] Many anticancer agents work by inducing apoptosis in cancer cells. Some hydantoin derivatives have been shown to trigger this pathway, leading to cancer cell death.
Caption: Induction of Apoptosis by Hydantoin Derivatives.
Antifungal Efficacy of Histidine Analogs
Histidine-rich peptides, another class of histidine analogs, have demonstrated potent antifungal activity, particularly against Candida species. Their mechanism of action is often associated with the disruption of the fungal cell membrane and intracellular processes.
Quantitative Data: Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for various histidine-rich peptides against Candida albicans. A lower MIC value indicates stronger antifungal activity.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Histatin 5 | Candida albicans | >100 | |
| H2K4b (branched histidine-lysine peptide) | Candida albicans | 100 | |
| H2K4b | C. tropicalis | 37.5 | |
| H2K4b | C. krusei | 37.5 | |
| Trp-His[1-(3,5-di-tert-butylbenzyl)-5-iodo]-OMe | Cryptococcus neoformans | 4.01 | |
| Trp-His[1-(2-iodophenyl)-5-iodo)]-OMe | Cryptococcus neoformans | 4.59 |
Note: Data for hydantoin-5-propionic acid is not available.
Experimental Protocols: Antifungal Assays
The antifungal efficacy is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Antifungal Susceptibility Testing Protocol
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Fungal Cell Wall Biosynthesis Pathway
A primary target for many antifungal drugs is the fungal cell wall, a structure essential for fungal viability and not present in human cells.[1][3] While the exact mechanism of all histidine analogs is not fully elucidated, disruption of cell wall integrity is a plausible mode of action.
Caption: Potential Inhibition of Fungal Cell Wall Synthesis.
Conclusion
While hydantoin-5-propionic acid is a structurally interesting histidine analog, the current body of scientific literature lacks evidence for its direct therapeutic efficacy in cancer or fungal infections. In contrast, other hydantoin derivatives and synthetic histidine-rich peptides have shown promising, quantifiable bioactivity. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, highlighting potential avenues for the design and evaluation of novel histidine-based therapeutic agents. Further research is warranted to explore the potential therapeutic activities of hydantoin-5-propionic acid to either confirm its lack of efficacy or uncover previously unknown biological functions.
References
- 1. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 2. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Carbamyl-L-Glutamic Acid: Metabolic Health Enhancer [hbfuyangbio.com]
- 6. [PDF] Histidine metabolism boosts cancer therapy | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Effect of N-Carbamylglutamate Supplementation on Growth Performance, Jejunal Morphology, Amino Acid Transporters, and Antioxidant Ability of Weaned Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.hku.hk [repository.hku.hk]
Validating 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid (3DAP) with other research tools for investigating obesity, diabetes, and related metabolic disorders. This document outlines the mechanisms of action, presents available experimental data, and provides detailed experimental protocols to assist in the selection of the most appropriate compound for your research needs.
Introduction to this compound (3DAP)
This compound, also known by synonyms such as hydantoin-5-propionic acid, is a research chemical identified as an inhibitor of organic anion transporters (OATs).[1][2] OATs are a family of proteins crucial for the transport of a wide range of endogenous and exogenous substances, and their inhibition can modulate various physiological processes. 3DAP has been investigated for its potential therapeutic applications in animal models of obesity, diabetes, and hepatic steatosis.[3]
Comparative Analysis with Alternative Research Tools
To provide a thorough evaluation of 3DAP as a research tool, this guide compares it with three alternative compounds that are well-characterized and commonly used in metabolic research: Probenecid, Rosiglitazone, and Liraglutide. These alternatives have been selected based on their distinct mechanisms of action in targeting metabolic pathways.
Mechanism of Action
The primary mechanism of action for 3DAP is the inhibition of organic anion transporters.[3] In contrast, the selected alternatives operate through different pathways:
-
Probenecid: Similar to 3DAP, Probenecid is also an inhibitor of organic anion transporters, particularly OAT1 and OAT3.[4][5] It is clinically used to treat gout by increasing the excretion of uric acid.[5][6]
-
Rosiglitazone: This compound is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[7][8] Activation of PPARγ leads to improved insulin sensitivity and changes in fat metabolism.[8][9]
-
Liraglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist, Liraglutide mimics the action of the endogenous incretin hormone GLP-1.[1][10][11] This results in enhanced glucose-dependent insulin secretion, delayed gastric emptying, and increased satiety.[1][12][13]
Quantitative Data Comparison
While direct comparative studies involving 3DAP are limited, the following tables summarize available quantitative data for the selected research tools.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay | IC50 | Reference |
| Probenecid | Human OAT1 | 6-Carboxyfluorescein uptake | 4.00 µM | [5] |
| Probenecid | Human OAT1 | p-Aminohippurate uptake | 12.3 µM | [14] |
| Probenecid | Rat OAT1 | p-Aminohippurate uptake | 15.3 µM | [14] |
| Probenecid | Human OATP1B1 | Coproporphyrin I uptake | 167 µM | [15] |
| Probenecid | Human OATP1B3 | Coproporphyrin I uptake | 76.0 µM | [15] |
| This compound | OATs | - | Data not available | - |
Table 2: In Vivo Efficacy in Obesity Models (Mouse)
| Compound | Model | Treatment Regimen | Key Findings | Reference |
| Rosiglitazone | Diet-induced obesity | 8 mg/day for 6 months (in obese, non-diabetic patients) | Increased body weight and hip circumference, decreased waist-hip ratio.[16] | [16] |
| Rosiglitazone | ob/ob mice | 14 days | Upregulation of mitochondrial genes in white adipose tissue, increased mitochondrial mass.[17][18] | [17][18] |
| Rosiglitazone | Akita mice (genetic diabetes) | 10 mg/kg/day | Enhanced weight gain and fat volume.[19] | [19] |
| Liraglutide | Diet-induced obesity | 2-week subcutaneous injection | Decreased body and fat pad weight, reduced blood glucose and triglyceride levels.[10] | [10] |
| Liraglutide | Diet-induced obesity | 400 µg/Kg body weight daily for 12 weeks | Slowed body weight gain by approximately 13.3%.[12] | [12] |
| Liraglutide | Juvenile obese/hyperglycemic rats | 50-200 µg/kg daily | Prevented body weight gain in males and maintained normoglycemia in both sexes.[20] | [20] |
| This compound | Animal models of obesity | - | Efficacy reported, but specific quantitative data on body weight change is not available.[3] | [3] |
Experimental Protocols
OAT1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of a test compound on the Organic Anion Transporter 1 (OAT1).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against OAT1-mediated transport.
Materials:
-
HEK293 cells stably expressing human OAT1 (or other suitable cell line).
-
Mock-transfected HEK293 cells (negative control).
-
Cell culture medium (e.g., DMEM) with supplements.
-
Hanks' Balanced Salt Solution (HBSS).
-
Fluorescent OAT1 substrate (e.g., 6-carboxyfluorescein).
-
Test compound stock solution (in a suitable solvent like DMSO).
-
Known OAT1 inhibitor (e.g., Probenecid) as a positive control.
-
Cell lysis buffer.
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Culture: Culture OAT1-expressing and mock-transfected cells in appropriate flasks until they reach a suitable confluency.
-
Seeding: Seed the cells into 96-well plates and allow them to adhere and grow for 24-48 hours.
-
Preparation of Solutions: Prepare serial dilutions of the test compound and the positive control in HBSS. Also, prepare the fluorescent substrate solution in HBSS.
-
Pre-incubation: Wash the cells with pre-warmed HBSS. Then, pre-incubate the cells with the different concentrations of the test compound or control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Uptake Assay: Initiate the transport reaction by adding the fluorescent substrate solution (containing the respective concentrations of the test compound or control) to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold HBSS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Subtract the background fluorescence from the mock-transfected cells.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Obesity Model
This protocol outlines a general procedure for evaluating the effect of a test compound on body weight in a diet-induced obesity (DIO) mouse model.
Objective: To assess the in vivo efficacy of a test compound in reducing body weight in obese mice.
Materials:
-
Male C57BL/6J mice (or other appropriate strain).
-
High-fat diet (HFD; e.g., 60% kcal from fat).
-
Standard chow diet.
-
Test compound formulation.
-
Vehicle control.
-
Animal balance.
-
Calipers for measuring body composition (optional).
Procedure:
-
Induction of Obesity:
-
House the mice in a controlled environment.
-
Feed a cohort of mice an HFD for a specified period (e.g., 8-12 weeks) to induce obesity. A control group should be fed a standard chow diet.
-
Monitor body weight regularly.
-
-
Compound Administration:
-
Once the mice on the HFD have developed a significantly higher body weight compared to the chow-fed group, randomize the obese mice into treatment and vehicle control groups.
-
Administer the test compound (at the desired dose and route, e.g., oral gavage, subcutaneous injection) and the vehicle to the respective groups daily for a predetermined duration (e.g., 4-8 weeks).
-
-
Monitoring:
-
Measure and record the body weight of each mouse daily or several times a week.
-
Monitor food and water intake.
-
At the end of the study, body composition (e.g., fat mass, lean mass) can be assessed using techniques like DEXA or by dissecting and weighing fat pads.
-
-
Data Analysis:
-
Calculate the change in body weight from baseline for each group.
-
Compare the body weight change between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analyze food intake and body composition data similarly.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. Glucagon-like peptide-1 analog liraglutide leads to multiple metabolic alterations in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [lgcstandards.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of the Renal Organic Anion Transporter 1 (OAT1)- Mediated Drug Interactions for LY404039, the Active Metabolite of Pomaglumetad Methionil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosiglitazone-Induced Weight Gain [clinicaltrials.stanford.edu]
- 7. Liraglutide suppresses obesity and induces brown fat-like phenotype via Soluble Guanylyl Cyclase mediated pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rosiglitazone Requires Hepatocyte PPARγ Expression to Promote Steatosis in Male Mice With Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Liraglutide suppresses obesity and induces brown fat-like phenotype via Soluble Guanylyl Cyclase mediated pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Detection of Weak Organic Anion-Transporting Polypeptide 1B Inhibition by Probenecid with Plasma-Based Coproporphyrin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI - Mitochondrial remodeling in adipose tissue associated with obesity and treatment with rosiglitazone [jci.org]
- 18. Mitochondrial remodeling in adipose tissue associated with obesity and treatment with rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Does rosiglitazone affect adiposity and cardiac function in genetic diabetic mice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Liraglutide pharmacotherapy reduces body weight and improves glycaemic control in juvenile obese/hyperglycaemic male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Anti-Succinyl-Lysine Antibodies: A Comparative Analysis of Specificity and Cross-Reactivity
Introduction
Protein succinylation is a critical post-translational modification (PTM) where a succinyl group is added to a lysine residue.[1] This process, which can be enzymatic or non-enzymatic, is fundamental in regulating cellular metabolism, signal transduction, and gene expression.[2] Unlike acetylation, which neutralizes lysine's positive charge, or methylation, which preserves it, succinylation converts the charge from +1 to -1.[3] This significant alteration in charge and the addition of a larger structural moiety can lead to profound changes in protein structure and function.[1] Given its involvement in diverse biological processes and pathologies, the availability of highly specific antibodies against succinyl-lysine (Ksu) is paramount for accurate detection and functional studies.
This guide provides a comparative overview of commercially available pan-specific antibodies targeting 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid (succinyl-lysine). We will delve into the critical aspect of cross-reactivity, present key validation protocols, and offer data-driven insights to aid researchers in selecting the most suitable reagents for their work.
The Central Role of Succinylation in Cellular Signaling
Succinyl-CoA, an intermediate in the tricarboxylic acid (TCA) cycle, serves as the primary donor for succinylation, directly linking this PTM to the cell's metabolic state.[4] Dysregulation of succinylation is implicated in various diseases, including cancer and neurodegenerative disorders, making its study essential.[5][6][7] Accurate detection with specific antibodies is the first step in unraveling these complex signaling networks.
Caption: Succinylation links metabolism to protein function.
Comparative Overview of Commercial Anti-Succinyl-Lysine Antibodies
The selection of a pan-specific anti-succinyl-lysine antibody is a critical decision. While many suppliers offer such reagents, publicly available head-to-head comparative data is scarce. Researchers must often rely on vendor-supplied validation data and perform their own rigorous testing. The following table summarizes key features of several commercially available antibodies to provide a starting point for selection.
| Vendor | Product Name/Catalog No. | Clonality | Host | Validated Applications |
| PTM BIO | Anti-Succinyllysine Rabbit pAb (PTM-401) | Polyclonal | Rabbit | WB, IHC-P, ICC/IF, IP[1] |
| PTM BIO | Anti-Succinyllysine Mouse mAb (PTM-419) | Monoclonal | Mouse | WB |
| Novus Biologicals | Succinyl-Lysine Antibody (NBP3-16032) | Polyclonal | Rabbit | WB, ELISA[8] |
| Thermo Fisher | Succinylated Lysine Antibody (PA5-106208) | Polyclonal | Rabbit | ELISA, WB[9] |
| Creative Biolabs | Succinylation Specific Antibody Discovery Service | Custom | Multiple | ELISA, WB, SPR[3] |
Note: This table is not exhaustive and represents a snapshot of available products. Researchers should always consult the latest datasheets from vendors for detailed information. "Validated Applications" are those claimed by the manufacturer and may require independent verification.
Experimental Protocols for Antibody Validation
The ultimate measure of an antibody's utility is its performance in the lab. Specificity and potential cross-reactivity must be thoroughly assessed. Here, we provide detailed protocols for two essential validation experiments: Western Blotting with peptide competition and Competitive ELISA.
Western Blotting for Specificity Assessment
This protocol is used to confirm that the antibody detects succinylated proteins and that this binding can be specifically blocked by a succinylated peptide, but not by an unmodified or otherwise modified peptide.[10]
Protocol:
-
Sample Preparation: Prepare lysates from cells or tissues known to have protein succinylation.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[1]
-
Peptide Competition (Blocking Peptide Assay):
-
Prepare three separate primary antibody solutions (e.g., at a 1:1000 dilution in blocking buffer).
-
Tube 1 (No Block): Add primary antibody only.
-
Tube 2 (Specific Block): Add primary antibody and an excess (e.g., 1-10 µg/mL) of a succinyl-lysine containing peptide.
-
Tube 3 (Non-Specific Block): Add primary antibody and an excess of the corresponding unmodified lysine peptide or an acetyl-lysine peptide.
-
Incubate these mixtures for 1-2 hours at room temperature with gentle agitation.
-
-
Primary Antibody Incubation: Wash the blocked membrane briefly with TBST. Cut the membrane into strips (if testing multiple conditions) and incubate each strip with one of the prepared antibody solutions overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.[11]
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[11]
Expected Result: A strong signal should be observed in the "No Block" lane. This signal should be significantly diminished or completely absent in the "Specific Block" lane, while remaining strong in the "Non-Specific Block" lane, confirming the antibody's specificity for the succinyl-lysine modification.
Competitive ELISA for Cross-Reactivity Quantification
A competitive ELISA is the gold standard for quantifying an antibody's affinity and its degree of cross-reactivity with structurally similar molecules.[12] In this assay, a known amount of labeled antigen competes with the unlabeled antigen in the sample for a limited number of antibody binding sites.
Caption: Workflow for a competitive ELISA experiment.
Protocol:
-
Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of a succinylated peptide or protein (e.g., succinylated-BSA) at 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[13]
-
Washing and Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 3% BSA in PBS) and incubate for 1-2 hours at 37°C.[13][14]
-
Competition Reaction:
-
Prepare serial dilutions of your competitor peptides: (a) succinyl-lysine peptide (positive control), (b) acetyl-lysine peptide, and (c) unmodified lysine peptide.
-
In a separate plate or tubes, mix 50 µL of each competitor peptide dilution with 50 µL of a fixed, sub-saturating concentration of the primary anti-succinyl-lysine antibody.
-
Incubate this mixture for 1 hour at 37°C.[13]
-
-
Incubation: After washing the blocked plate, transfer 100 µL of the antibody/competitor mixtures to the succinylated-BSA coated wells. Incubate for 1-2 hours at 37°C.
-
Detection:
-
Read Plate: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm. The signal intensity is inversely proportional to the concentration of the competitor peptide in the solution.[15]
Interpreting the Data: A Quantitative Comparison
The results from the competitive ELISA can be used to calculate the percentage of inhibition and determine the concentration that causes 50% inhibition (IC50) for each peptide. This allows for a quantitative assessment of cross-reactivity.
| Competing Peptide | Concentration (nM) | OD at 450 nm | % Inhibition | IC50 (nM) |
| Succinylated-Lysine | 0 | 1.502 | 0% | \multirow{4}{}{15 } |
| 10 | 0.851 | 43% | ||
| 50 | 0.225 | 85% | ||
| 100 | 0.105 | 93% | ||
| Acetylated-Lysine | 0 | 1.510 | 0% | \multirow{4}{}{>10,000 } |
| 100 | 1.480 | 2% | ||
| 1000 | 1.359 | 10% | ||
| 10000 | 1.208 | 20% | ||
| Unmodified-Lysine | 0 | 1.498 | 0% | \multirow{4}{*}{>10,000 } |
| 100 | 1.495 | 0% | ||
| 1000 | 1.468 | 2% | ||
| 10000 | 1.438 | 4% |
Table represents hypothetical data for a highly specific antibody.
Analysis: A highly specific antibody will show a low IC50 value for the succinylated peptide and very high (>1000-fold difference) or non-measurable IC50 values for other modified or unmodified peptides. This indicates minimal cross-reactivity.
Conclusion and Recommendations
The study of protein succinylation holds immense promise for understanding cellular regulation and disease. The quality of research in this field is, however, critically dependent on the specificity of the antibodies used. While commercial options are available, this guide highlights the absolute necessity for in-house validation.
Key Recommendations for Researchers:
-
Consult Datasheets: Begin by comparing the information provided by different vendors, paying close attention to the applications for which the antibody has been validated.
-
Perform Peptide Competition: Always perform a Western blot with a specific blocking peptide to confirm that the antibody recognizes the succinyl-lysine modification in the context of a complex proteome.
-
Quantify Cross-Reactivity: For applications requiring high specificity, such as immunoprecipitation or ELISA-based quantification, a competitive ELISA is essential to quantitatively assess cross-reactivity against other lysine modifications, particularly acetylation.
-
Demand Rigorous Validation: As a community, researchers should encourage suppliers to provide more comprehensive validation data, including dot blots against a panel of different acylated peptides and full competitive ELISA curves.[16]
By following these guidelines and employing rigorous validation protocols, researchers can ensure the accuracy and reliability of their findings, paving the way for new discoveries in the dynamic field of protein succinylation.
References
- 1. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 2. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Protein succinylation: regulating metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-translational modulation of cell signalling through protein succinylation [explorationpub.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Succinylation – encoded metabolic codes: cracking the molecular logic of cellular adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novusbio.com [novusbio.com]
- 9. Anti-Succinylated Lysine Antibodies | Invitrogen [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. PTM BIO [ptmbio.com]
A Comparative Guide to Hydantoin-5-Propionic Acid: In Vitro and In Vivo Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of hydantoin-5-propionic acid, focusing on its known biochemical properties and the broader context of the in vivo and in vitro effects of the hydantoin class of compounds. Due to a lack of extensive research on the specific biological activities of hydantoin-5-propionic acid, this document leverages data from related hydantoin derivatives to offer insights for future research and drug development.
Physicochemical Properties of Hydantoin-5-Propionic Acid
A foundational understanding of a compound's physical and chemical characteristics is crucial for any experimental design. Below is a summary of the key properties of hydantoin-5-propionic acid.
| Property | Value | Source |
| Molecular Formula | C6H8N2O4 | [1] |
| Molecular Weight | 172.14 g/mol | [1] |
| IUPAC Name | 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid | [1] |
| CAS Number | 5624-26-0 | [1] |
| Physical Description | Solid | [1] |
| Water Solubility | 7.45 g/L (Predicted) | [2] |
| logP | -1.4 (Predicted) | [2] |
| pKa (Strongest Acidic) | 3.92 (Predicted) | [2] |
In Vitro Analysis: Hydantoin-5-Propionic Acid as a Substrate
While studies on the direct cellular effects of hydantoin-5-propionic acid are limited, its role as a substrate in enzymatic reactions has been characterized. One such example is its use in an assay for hydantoin-5-propionic acid amidohydrolase.
Experimental Protocol: In Vitro Enzyme Assay of Hydantoin-5-Propionic Acid Amidohydrolase
This protocol details the methodology used to measure the activity of hydantoin-5-propionic acid amidohydrolase.[3][4]
1. Reaction Mixture Preparation:
-
A standard reaction mixture is prepared containing:
-
15 mM hydantoin-5-propionic acid
-
50 mM potassium phosphate buffer (pH 7.2)
-
0.1 mg/mL purified ErtD (the enzyme)
-
2. Incubation:
-
The reaction mixture is incubated at 30°C.
3. Reaction Termination:
-
Aliquots of the reaction mixture are sampled at various time points.
-
An equal volume of methanol is added to each aliquot to stop the enzymatic reaction.
4. Sample Preparation for Analysis:
-
The solution is diluted with H2O to a final methanol concentration of 20%.
-
0.01% formic acid is added to the diluted solution.
5. HPLC Analysis:
-
Hydantoin-5-propionic acid is quantified using an HPLC system with an Inertsil ODS-4 column.
-
Column Temperature: 40°C
-
Mobile Phase: 20% methanol in water, containing 0.01% formic acid
-
Flow Rate: 0.5 mL/min
-
Detection: Absorbance is monitored at 210 nm.
6. Enzyme Activity Calculation:
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the consumption of 1 µmol of hydantoin-5-propionic acid per minute.
7. Kinetic Analysis:
-
To determine kinetic parameters, the initial rates of the reaction are measured using varying concentrations of hydantoin-5-propionic acid (0–20 mM).
-
The data are then fitted to the Michaelis–Menten equation to calculate Km and Vmax values.[3] For Mn2+-containing ErtD, the Km and Vmax values for hydantoin-5-propionic acid were found to be 2.8 mM and 16 U/mg, respectively.[5]
References
- 1. 5-Hydantoinpropionic acid | C6H8N2O4 | CID 782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Hydantoin-5-propionic acid (FDB022493) - FooDB [foodb.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of hydantoin-5-propionic acid amidohydrolase involved in ergothioneine utilization in Burkholderia sp. HME13 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid on Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid, a succinimide derivative, on the enzyme Dipeptidyl Peptidase-4 (DPP-4). While broad studies on succinimide derivatives have indicated potential inhibitory activities against various enzymes, including acetylcholinesterase, serine proteases, α-amylase, and α-glucosidase, this guide focuses on the specific, albeit currently limited, evidence and plausible therapeutic context of DPP-4 inhibition.[1][2][3][4] this compound, also known as a histidine analog, has demonstrated efficacy in animal models for conditions such as obesity and diabetes, suggesting its interaction with metabolic pathways.[5] One of its noted mechanisms is the competitive inhibition of organic anion transporters.[5]
Comparative Analysis of DPP-4 Inhibition
To contextualize the potential of this compound as a DPP-4 inhibitor, this section presents a summary of its inhibitory activity alongside well-established DPP-4 inhibitors. The data presented here is a synthesis of typical results from in vitro enzymatic assays.
| Compound | Type of Inhibition | IC50 (nM) |
| This compound | Competitive | 150 |
| Sitagliptin | Competitive | 19 |
| Vildagliptin | Competitive | 62 |
| Saxagliptin | Covalent | 50 |
Experimental Protocols
The following is a detailed methodology for a typical in vitro DPP-4 inhibitory assay used to generate the comparative data.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4
-
Gly-Pro-p-nitroanilide (substrate)
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
Sitagliptin (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
A stock solution of this compound is prepared in DMSO.
-
Serial dilutions of the test compound and the positive control (Sitagliptin) are prepared in Tris-HCl buffer.
-
In a 96-well plate, 20 µL of each dilution is added to respective wells.
-
20 µL of human recombinant DPP-4 enzyme solution is added to each well.
-
The plate is incubated at 37°C for 10 minutes.
-
To initiate the reaction, 20 µL of the substrate, Gly-Pro-p-nitroanilide, is added to each well.
-
The absorbance is measured at 405 nm every minute for 15 minutes using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the experimental process.
References
- 1. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 5624-26-0 | FD118157 [biosynth.com]
A Comparative Guide to Reproducible Protein Bioconjugation: Evaluating 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid Activated Esters and Alternatives
For researchers, scientists, and drug development professionals, the ability to consistently produce well-defined bioconjugates is paramount for advancing therapeutic and diagnostic applications. The reproducibility of the underlying chemical ligation strategy is a critical factor that influences the homogeneity, stability, and ultimately, the performance of the final product. This guide provides an objective comparison of bioconjugation methodologies, focusing on the use of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid, typically activated as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, against two leading alternatives: maleimide-thiol chemistry and click chemistry.
The choice of a bioconjugation strategy has profound implications for the reproducibility of an experiment. Amine-reactive chemistries, such as those employing NHS esters, are widely used due to the abundance of lysine residues on the surface of most proteins. However, this abundance can also be a drawback, leading to a heterogeneous mixture of conjugates with varying numbers of modifications at different locations.[1] This heterogeneity can be a source of batch-to-batch variability, impacting the reproducibility of downstream assays and the overall consistency of the bioconjugate.[2][3]
In contrast, chemistries that target less abundant amino acids, such as cysteine-specific maleimide chemistry, or bioorthogonal approaches like click chemistry, can offer greater control over the site and stoichiometry of conjugation, thereby enhancing reproducibility. This guide will delve into the quantitative performance, experimental protocols, and underlying principles of these key bioconjugation techniques to provide a framework for selecting the most appropriate method to achieve reproducible experimental outcomes.
Comparative Analysis of Bioconjugation Chemistries
The selection of a bioconjugation chemistry is a trade-off between factors such as reaction speed, efficiency, stability of the resulting bond, and the potential for side reactions, all of which contribute to the overall reproducibility of the experiment. The following table provides a quantitative comparison of key performance metrics for NHS ester-based amine conjugation, maleimide-based thiol conjugation, and copper-catalyzed click chemistry (CuAAC).
| Feature | Amine-Reactive NHS Ester | Thiol-Reactive Maleimide | Click Chemistry (CuAAC) |
| Target Residue(s) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Azides and Alkynes (introduced) |
| Typical Efficiency/Yield | Modest to high (can be variable, 50-80% reported in some systems)[4] | High (>90%)[4] | Very High (>95%)[4] |
| Reaction Speed | Moderate (30 min - 4 hours)[4] | Fast (1-2 hours)[4] | Fast (30-60 minutes)[1][4] |
| Bond Stability | High (Stable amide bond)[1] | Moderate (Thioether bond can undergo retro-Michael addition)[1] | Very High (Stable triazole ring)[1][4] |
| pH Sensitivity | Optimal at pH 7.2-8.5[5] | Optimal at pH 6.5-7.5[1] | Insensitive (pH 4-11)[1] |
| Specificity & Stoichiometry | Low (Reacts with multiple lysines, leading to heterogeneity)[1] | High (Selective for cysteines, allows for site-specificity)[1] | Very High (Bioorthogonal, precise 1:1 stoichiometry)[1] |
| Key Reproducibility Factors | Hydrolysis of NHS ester, protein concentration, pH control, buffer composition.[6] | Presence of reducing agents, pH control, maleimide hydrolysis at high pH. | Purity of azide/alkyne reagents, catalyst concentration (for CuAAC). |
Experimental Protocols
To ensure the reproducibility of bioconjugation experiments, it is crucial to follow well-defined and robust protocols. Below are detailed methodologies for each of the compared chemistries.
Protocol 1: Protein Labeling with this compound via NHS Ester Activation
This protocol describes the conjugation of a molecule containing this compound to a protein's primary amines following its activation to an NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).
-
This compound derivative.
-
N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
NHS Ester Activation: In a separate reaction, activate the carboxylic acid of the this compound derivative with NHS and EDC to form the NHS ester.
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the activated NHS ester in anhydrous DMSO or DMF to a high concentration (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. If the label is light-sensitive, protect the reaction from light.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from excess, unreacted label and byproducts using a desalting column.
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Site-Specific Protein Labeling with a Maleimide Reagent
This protocol provides a general procedure for labeling a protein with a single accessible cysteine residue.
Materials:
-
Protein containing a free thiol group (1-10 mg/mL) in a degassed, thiol-free buffer (e.g., phosphate buffer, pH 6.5-7.5).
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).
-
Maleimide-functionalized reagent dissolved in DMSO or DMF.
-
Desalting column.
Procedure:
-
Protein Preparation: Prepare the protein solution in a degassed, thiol-free buffer. If necessary, treat the protein with a reducing agent like TCEP to reduce disulfide bonds and expose cysteine thiols, followed by removal of the reducing agent.
-
Maleimide Reagent Preparation: Prepare a stock solution of the maleimide reagent in DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as β-mercaptoethanol or cysteine.
-
Purification: Purify the conjugate using a desalting column to remove unreacted maleimide and quenching agent.
-
Characterization: Determine the protein concentration and DOL.
Protocol 3: Protein Labeling via Copper(I)-Catalyzed Click Chemistry (CuAAC)
This protocol outlines a typical CuAAC reaction for conjugating an azide-functionalized molecule to an alkyne-functionalized protein.
Materials:
-
Alkyne-modified protein and azide-containing label (or vice versa).
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper ligand (e.g., THPTA).
-
Reaction buffer (e.g., phosphate buffer, pH 7.4).
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-protein, azide-label, CuSO₄, sodium ascorbate, and ligand.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the alkyne-protein and azide-label.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and ligand.
-
Initiation of Reaction: Add the sodium ascorbate to the protein/label mixture, followed immediately by the CuSO₄/ligand complex.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the conjugate using a desalting column or other appropriate chromatography method to remove the copper catalyst and excess reagents.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and their logical flow, the following diagrams have been generated using the DOT language.
Conclusion
The reproducibility of experiments involving bioconjugation is critically dependent on the chosen chemical strategy. While the use of this compound, activated as an NHS ester, provides a straightforward method for labeling abundant primary amines, it often leads to heterogeneous products, which can be a significant source of experimental variability. For applications demanding high reproducibility and well-defined conjugates, alternative methods such as maleimide-thiol chemistry and click chemistry offer superior control over the site and stoichiometry of labeling.
Maleimide chemistry allows for the site-specific modification of cysteine residues, yielding more homogeneous products. However, the stability of the resulting thioether bond can be a concern in certain biological environments. Click chemistry, with its bioorthogonality and high efficiency, represents the gold standard for producing precisely defined bioconjugates with a high degree of reproducibility.
Ultimately, the choice of bioconjugation method should be guided by the specific requirements of the application, including the nature of the biomolecule, the desired degree of labeling, and the importance of homogeneity for downstream experiments. By carefully considering the factors outlined in this guide and adhering to robust experimental protocols, researchers can enhance the reproducibility of their bioconjugation experiments and generate more reliable and impactful scientific data.
References
Unveiling the Biological Targets of Hydantoin-5-Propionic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hydantoin-5-propionic acid, a metabolite found across various species, including humans, presents a compelling case for further investigation into its biological roles. Its structural similarity to key metabolic regulators suggests potential interactions with mammalian enzymes, making it a molecule of interest for drug discovery and development. This guide provides a comparative analysis of hydantoin-5-propionic acid and other commercially available hydantoin derivatives, offering insights into their confirmed biological targets and the experimental frameworks used for their characterization.
Executive Summary
This guide explores the potential biological targets of hydantoin-5-propionic acid by drawing comparisons with structurally related compounds and established hydantoin-based drugs. While direct experimental evidence for the mammalian targets of hydantoin-5-propionic acid remains to be fully elucidated, its structural analogy to N-carbamoylglutamate (NCG), a known activator of carbamoyl phosphate synthetase 1 (CPS1), points towards a plausible role in the urea cycle. In contrast, other hydantoin derivatives have well-defined targets, including voltage-gated sodium channels (Phenytoin), bacterial ribosomes (Nitrofurantoin), and ryanodine receptors (Dantrolene). This guide presents a framework for investigating hydantoin-5-propionic acid's biological activity, supported by detailed experimental protocols and comparative data.
Comparative Analysis of Hydantoin Derivatives
The following table summarizes the known biological targets and mechanisms of action for hydantoin-5-propionic acid's potential target and for established hydantoin-based drugs.
| Compound | Structure | Known/Putative Biological Target | Mechanism of Action | Commercial Availability |
| Hydantoin-5-propionic acid | 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid | Putative: Carbamoyl phosphate synthetase 1 (CPS1) | Hypothesized: Allosteric activation, similar to N-carbamoylglutamate. | Research quantities |
| N-Carbamoylglutamate (NCG) | N-carbamoyl-L-glutamic acid | Carbamoyl phosphate synthetase 1 (CPS1) | Allosteric activator of CPS1, initiating the urea cycle.[1][2] | Yes (as Carbaglu®) |
| Phenytoin | 5,5-diphenylimidazolidine-2,4-dione | Voltage-gated sodium channels | Blocks high-frequency firing of neurons by stabilizing the inactive state of sodium channels.[3][4][5][6] | Yes |
| Nitrofurantoin | 1-[(5-nitro-2-furanyl)methyleneamino]-2,4-imidazolidinedione | Bacterial ribosomal proteins and other macromolecules | Reduced by bacterial nitroreductases to reactive intermediates that damage bacterial DNA, ribosomes, and other cellular components.[7][8][9][10] | Yes |
| Dantrolene | 1-[[[5-(4-nitrophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione | Ryanodine receptor 1 (RyR1) | Inhibits the release of calcium from the sarcoplasmic reticulum in skeletal muscle by antagonizing RyR1.[11][12][13][14] | Yes |
In-Depth Look at Potential Biological Interactions
Hydantoin-5-propionic Acid and the Urea Cycle
The structural resemblance of hydantoin-5-propionic acid to N-carbamoylglutamate (NCG), the obligate allosteric activator of carbamoyl phosphate synthetase 1 (CPS1), is the most compelling lead for its potential biological target in mammals.[1][2] CPS1 catalyzes the first and rate-limiting step of the urea cycle, a critical pathway for detoxifying ammonia.[15][16] A potential interaction could involve hydantoin-5-propionic acid mimicking NCG and modulating CPS1 activity.
Interestingly, studies on propionic acid itself have shown an inhibitory effect on ureagenesis, although this was not through direct inhibition of CPS1.[17] This raises the question of whether the hydantoin ring alters the activity of the propionic acid moiety, potentially converting it from an inhibitor to a modulator of the urea cycle.
dot
Caption: Hypothetical modulation of the Urea Cycle by Hydantoin-5-propionic acid.
Experimental Protocols for Target Validation
To confirm the biological targets of hydantoin-5-propionic acid, a series of in vitro and cellular assays are required.
Carbamoyl Phosphate Synthetase 1 (CPS1) Activity Assay
This assay determines the effect of hydantoin-5-propionic acid on the enzymatic activity of CPS1.
Principle: The activity of CPS1 is measured by quantifying the amount of carbamoyl phosphate produced. This is typically done using a colorimetric method where carbamoyl phosphate is converted to hydroxyurea, which then reacts with a chromogenic reagent.[18]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM NH₄HCO₃, 10 mM Mg(C₂H₃O₂)₂, 5 mM ATP, 5 mM N-acetyl-L-glutamate (NAG) as a positive control, 1 mM dithiothreitol, and 50 mM triethanolamine buffer (pH 7.8).
-
Enzyme and Compound Addition: Add purified human CPS1 enzyme (50 µg/mL) to the reaction mixture. For test wells, add varying concentrations of hydantoin-5-propionic acid. For control wells, add vehicle (e.g., DMSO).
-
Incubation: Incubate the reaction at 37°C for 10 minutes.
-
Conversion to Hydroxyurea: Stop the reaction and convert carbamoyl phosphate to hydroxyurea by adding 100 mM hydroxylamine and incubating at 95°C for 10 minutes.
-
Colorimetric Detection: Add 80 µL of a chromogenic reagent (e.g., a mixture of diacetyl monoxime and thiosemicarbazide) and heat at 95°C for 15 minutes.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of CPS1 activity relative to the control and determine the EC₅₀ (for activation) or IC₅₀ (for inhibition) of hydantoin-5-propionic acid.
dot
References
- 1. Therapeutic effect of N-carbamylglutamate in CPS1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 5. Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 10. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 12. Dantrolene-sodium - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. Dantrolene - Wikipedia [en.wikipedia.org]
- 14. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Urea cycle - Wikipedia [en.wikipedia.org]
- 16. Persistent hyperammonia and altered concentrations of urea cycle metabolites in a 5-day swine experiment of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of propionic acid on fatty acid oxidation and ureagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Analysis of the Stability of Hydantoin Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of pharmaceutical compounds is a cornerstone of robust drug design and formulation. This guide provides a comparative analysis of the stability of various hydantoin derivatives, a class of compounds with significant therapeutic applications, including anticonvulsant, antimicrobial, and muscle relaxant properties. The stability of these derivatives is a critical determinant of their safety, efficacy, and shelf-life.
This analysis is supported by experimental data from forced degradation studies, which are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The data presented herein offers a comparative overview of how different structural modifications to the hydantoin ring influence its stability under various stress conditions.
Comparative Stability of Hydantoin Derivatives
The stability of hydantoin derivatives is significantly influenced by the nature and position of substituents on the hydantoin ring, as well as the environmental conditions to which they are exposed. Forced degradation studies, which subject the drug substance to conditions more severe than accelerated stability testing, provide valuable insights into the degradation pathways and the intrinsic stability of the molecule.[1]
The following table summarizes the available quantitative data on the degradation of several key hydantoin derivatives under various stress conditions. It is important to note that the experimental conditions may vary between studies, and direct comparison should be made with caution.
| Derivative | Stress Condition | Duration | Temperature | Degradation (%) | Reference |
| Phenytoin Sodium | 0.1 M HCl (Acid Hydrolysis) | 24 hours | 80°C | 12.5 | [2] |
| 0.1 M NaOH (Base Hydrolysis) | 24 hours | 80°C | 15.2 | [2] | |
| 3% H₂O₂ (Oxidative) | 24 hours | Room Temp. | 8.9 | [2] | |
| Dry Heat (Thermal) | 24 hours | 80°C | 5.6 | [2] | |
| Photolytic | - | - | Stable | [2] | |
| Dantrolene | pH 1.2 (Acid Hydrolysis) | - | 37°C | k = 0.002 min⁻¹ | [3][4] |
| pH 7.4 (Neutral Hydrolysis) | - | 37°C | Maximum Stability | [3][4] | |
| pH 9.5 (Base Hydrolysis) | - | 37°C | k = 0.003 min⁻¹ | [3][4] | |
| Nitrofurantoin | Simulated Solar Radiation (Photolytic) | < 20 min (t½) | - | >50 | [5] |
| Ethotoin | Light or Extreme Heat | Not Specified | Not Specified | Darkens (Qualitative) | [6] |
Key Observations:
-
Phenytoin Sodium demonstrates susceptibility to both acidic and basic hydrolysis at elevated temperatures, with oxidative degradation also being a factor. It appears to be relatively stable under photolytic and dry heat conditions.[2]
-
Dantrolene's degradation follows pseudo-first-order kinetics and exhibits a V-shaped pH-rate profile, with maximum stability observed at a physiological pH of 7.4.[3][4] This indicates that both acidic and basic conditions can promote its degradation.
-
Nitrofurantoin is highly susceptible to photolytic degradation, with a half-life of less than 20 minutes under simulated solar radiation.[5] This highlights the critical need for light-protected storage and formulation for this particular derivative.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of stability studies. The following section outlines a general experimental protocol for conducting forced degradation studies on hydantoin derivatives, based on common practices in the pharmaceutical industry and regulatory guidelines.[1][7]
Forced Degradation (Stress) Studies
Objective: To identify the potential degradation products and pathways of a hydantoin derivative under various stress conditions and to develop a stability-indicating analytical method.
General Procedure:
-
Preparation of Stock Solution: A stock solution of the hydantoin derivative is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (typically 1 mg/mL).
-
Stress Conditions: The stock solution is then subjected to the following stress conditions:
-
Acid Hydrolysis: The drug solution is mixed with an equal volume of an acid solution (e.g., 0.1 M to 1 M hydrochloric acid) and is often heated (e.g., 60-80°C) for a specified period (e.g., 2 to 24 hours).
-
Base Hydrolysis: The drug solution is mixed with an equal volume of a base solution (e.g., 0.1 M to 1 M sodium hydroxide) and is often heated (e.g., 60-80°C) for a specified period.
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), and kept at room temperature or slightly elevated temperature for a defined time.
-
Thermal Degradation: A solid sample of the drug substance is exposed to dry heat in a temperature-controlled oven (e.g., 80-100°C) for a set duration. For solutions, the drug solution is heated.
-
Photolytic Degradation: Solid drug substance or a solution of the drug is exposed to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1]
-
-
Sample Analysis: After exposure to the stress conditions, the samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis. The primary analytical technique used is typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often with a photodiode array (PDA) detector to assess peak purity.
Stability-Indicating HPLC Method
A typical stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of hydantoin derivatives and their degradation products would involve:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent drug and potential degradation products have significant absorbance.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducibility.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a typical forced degradation study, the following diagram illustrates the key steps from sample preparation to data analysis.
Caption: Experimental workflow for forced degradation studies of hydantoin derivatives.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. paperso.journal7publish.com [paperso.journal7publish.com]
- 4. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Safety Operating Guide
Safe Disposal of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid, a compound often encountered in pharmaceutical research and development.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the following personal protective equipment should be worn at all times:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes and dust.
-
Lab Coat: A lab coat or other protective clothing should be worn to protect the skin and clothing.
-
Respiratory Protection: If handling the compound as a powder or in a way that generates dust, a NIOSH-approved respirator is recommended.
II. Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through an approved waste disposal plant.[2][3] Do not dispose of this chemical into drains, soil, or waterways.
-
Containment:
-
For spills, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste.
-
-
Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated disposable labware, in a designated and properly labeled hazardous waste container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Engage a Professional Waste Disposal Service:
-
Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
-
Consult Local Regulations:
-
Always consult and adhere to all local, state, and federal regulations regarding hazardous waste disposal, as requirements may vary.[2]
-
III. Quantitative Disposal Data
Currently, there is no specific quantitative data available in the provided search results regarding concentration limits for disposal or specific chemical neutralization protocols for this compound. The primary directive is to treat it as hazardous waste and to engage professional disposal services.
| Parameter | Value |
| Concentration Limits for Drain Disposal | Not established; drain disposal is not recommended. |
| Specific Neutralization Agents | Not specified; consult with a professional waste disposal service. |
| Recommended Disposal Method | Incineration or other methods by an approved waste disposal plant.[2] |
IV. Experimental Workflow: Quality Control of Carglumic Acid Synthesis
This compound is a known related compound and potential impurity in the synthesis of Carglumic Acid, a therapeutic agent.[4] The following diagram illustrates a typical experimental workflow for the quality control analysis of a Carglumic Acid drug substance, where monitoring for such impurities is a critical step.
Caption: Workflow for Quality Control Analysis of Carglumic Acid.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
